molecular formula C6H7ClN2 B151491 (3-Chloropyridin-2-YL)methanamine CAS No. 500305-98-6

(3-Chloropyridin-2-YL)methanamine

Cat. No.: B151491
CAS No.: 500305-98-6
M. Wt: 142.58 g/mol
InChI Key: QPRZPKGMUJBNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloropyridin-2-yl)methanamine is a valuable chemical intermediate in medicinal chemistry, serving as a key scaffold in the development of novel bioactive molecules. Its structure, featuring a chloropyridine ring and a reactive methylamine group, makes it a versatile building block for constructing compounds with potential pharmacological activity. Research indicates that similar pyridin-2-yl-methylamine derivatives are explored for their application as medicines . Specifically, the incorporation of halogen atoms, such as chlorine, on the pyridine backbone is a common strategy in drug design to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Furthermore, heterocyclic compounds containing chlorine atoms have demonstrated significant antimicrobial and antibiofilm activities in scientific studies, highlighting the research value of such chemical motifs in developing new anti-infective agents . The primary utility of this compound lies in its role in the synthesis of more complex molecules, such as thiourea derivatives or receptor tyrosine kinase inhibitors, which are investigated for their effects against various diseases, including cancer and bacterial infections . Researchers utilize this compound to generate libraries of novel molecules for high-throughput screening against biological targets, contributing to the advancement of drug discovery programs.

Properties

IUPAC Name

(3-chloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRZPKGMUJBNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611932
Record name 1-(3-Chloropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500305-98-6
Record name 1-(3-Chloropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloropyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis and Characterization of (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of (3-Chloropyridin-2-YL)methanamine. This chlorinated aminomethyl pyridine derivative serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details the physicochemical properties, predicted spectroscopic data, and standardized experimental protocols for the characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its dihydrochloride salt have been compiled from established chemical databases. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C6H7ClN2PubChem CID: 21280361[3]
Molecular Weight 142.59 g/mol PubChem CID: 21280361
Monoisotopic Mass 142.02977 DaPubChem CID: 21280361[3]
IUPAC Name This compoundPubChem CID: 21280361[3]
InChI InChI=1S/C6H7ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2PubChem CID: 21280361[3]
InChIKey QPRZPKGMUJBNPY-UHFFFAOYSA-NPubChem CID: 21280361[3]
SMILES C1=CC(=C(N=C1)CN)ClPubChem CID: 21280361[3]
Predicted XlogP 0.4PubChem CID: 21280361[3]
CAS Number 342816-31-3 (dihydrochloride)PubChem CID: 22464502[4]
Molecular Weight (Dihydrochloride) 215.5 g/mol PubChem CID: 22464502[4]

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is based on computational predictions and analysis of similar structures. These tables provide an expected spectroscopic profile for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.30dd1HH-6 (Pyridine)
~7.65dd1HH-4 (Pyridine)
~7.20dd1HH-5 (Pyridine)
~4.00s2H-CH₂-
~1.60br s2H-NH₂

Table 2.2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~155C-2 (Pyridine)
~148C-6 (Pyridine)
~138C-4 (Pyridine)
~128C-3 (Pyridine)
~123C-5 (Pyridine)
~45-CH₂-
Infrared (IR) Spectroscopy

Table 2.3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3100-3000MediumAromatic C-H stretch
1620-1580StrongN-H bend (scissoring)
1570, 1450StrongC=C and C=N ring stretching
1320-1280MediumC-N stretch (aromatic amine)
~1100StrongC-Cl stretch
850-750StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Table 2.4: Predicted Mass Spectrometry Data Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
142/144High[M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern)
125Medium[M-NH₃]⁺
107Medium[M-Cl]⁺
78High[C₅H₄N]⁺ (Pyridyl fragment)

Experimental Protocols

The following are detailed, standardized protocols for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

    • Employ a sufficient number of scans and an appropriate relaxation delay (d1) to ensure all carbon signals are observed.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

    • Perform baseline correction and integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the ion source. This can be done via direct infusion or through a gas or liquid chromatography system.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns for structural elucidation. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight.

  • Mass Analysis: Scan the mass analyzer over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to deduce the structure of the fragments.

    • Examine the isotopic distribution pattern to confirm the presence of chlorine (a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural analysis of a novel or synthesized organic compound such as this compound.

Structural Elucidation Workflow start Compound Synthesis /Purification physchem Physicochemical Characterization (m.p., b.p., etc.) start->physchem ms Mass Spectrometry (MS) (Molecular Weight & Formula) start->ms ir FT-IR Spectroscopy (Functional Groups) start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) start->nmr data_analysis Spectroscopic Data Analysis & Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure_proposal Propose Structure data_analysis->structure_proposal confirmation Structural Confirmation (e.g., X-ray Crystallography) structure_proposal->confirmation Optional/ Definitive final_structure Final Structure Elucidated structure_proposal->final_structure confirmation->final_structure

References

An In-depth Technical Guide to the Physical and Chemical Properties of (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloropyridin-2-YL)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in various biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, this document also includes data from closely related isomers to provide valuable context and predictive insights. Furthermore, it outlines general experimental protocols for its synthesis, purification, and analysis, and discusses its potential role in biological signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. While experimental data for this specific compound is scarce, computed properties provide valuable estimates.

This compound

The following table summarizes the computed physicochemical properties for the free base form of this compound.

PropertyValueSource
Molecular Formula C₆H₇ClN₂PubChem
Molecular Weight 142.59 g/mol PubChem
Exact Mass 142.02977 DaPubChem
XLogP3-AA 0.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 38.9 ŲPubChem
Heavy Atom Count 9PubChem
Formal Charge 0PubChem
This compound Dihydrochloride

The dihydrochloride salt is a common form for handling and formulation purposes.

PropertyValueSource
Molecular Formula C₆H₉Cl₃N₂PubChem[1]
Molecular Weight 215.51 g/mol PubChem[1]
Exact Mass 213.98313 DaPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Topological Polar Surface Area 38.9 ŲPubChem[1]
Data on Related Isomers

To provide a more complete picture, the following tables present experimental data for closely related isomers. This data can be used for preliminary experimental design, keeping in mind that properties can vary significantly between isomers.

Table 1.3.1: Melting Point of Isomeric Aminochloropyridines

CompoundMelting Point (°C)Source
2-Amino-3-chloropyridine59-65Chem-Impex[2]
5-Aminomethyl-2-chloropyridine25-33Thermo Scientific Chemicals[3]

Table 1.3.2: Boiling Point of Isomeric Aminochloropyridines

CompoundBoiling Point (°C)Pressure (mmHg)Source
3-Amino-2-chloropyridine403-407760 (Predicted)NIST WebBook[4]

Table 1.3.3: Solubility of Isomeric Aminochloropyridines

CompoundSolventSolubilityTemperature (°C)Source
6-Chloropyridin-3-amineWater1 g/L20Benchchem[5]
6-Chloropyridin-3-amineEthanol, MethanolMore soluble than in waterNot specifiedBenchchem[5]

Experimental Protocols

Synthesis

A common route for the synthesis of aminomethylpyridines is the reduction of the corresponding cyanopyridine.

General Protocol for the Synthesis of this compound:

  • Starting Material: 3-Chloro-2-cyanopyridine.

  • Reduction: The nitrile can be reduced to the primary amine using a suitable reducing agent. A common method is catalytic hydrogenation.

    • Catalyst: Palladium on carbon (Pd/C) or Raney Nickel.

    • Solvent: An alcohol such as methanol or ethanol, or acetic acid.

    • Conditions: The reaction is typically carried out under a hydrogen atmosphere (from a balloon or in a pressure vessel) at room temperature.

  • Work-up:

    • The catalyst is removed by filtration through a pad of celite.

    • The solvent is removed under reduced pressure.

    • The residue can be dissolved in a suitable organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any acidic impurities.

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to yield the crude product.

SynthesisWorkflow Start 3-Chloro-2-cyanopyridine Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C in MeOH) Start->Reduction Filtration Filtration to remove catalyst Reduction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Workup Aqueous Work-up (e.g., EtOAc, NaHCO₃) Evaporation->Workup Drying Drying of Organic Phase (e.g., Na₂SO₄) Workup->Drying FinalProduct This compound Drying->FinalProduct

Caption: General synthetic workflow for this compound.
Purification

The crude product can be purified using standard laboratory techniques.

  • Distillation: If the compound is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be employed to obtain a highly pure product.

  • Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of organic compounds. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the desired compound.

PurificationWorkflow CrudeProduct Crude Product Choice Choose Purification Method CrudeProduct->Choice Distillation Vacuum Distillation Choice->Distillation Liquid Crystallization Recrystallization Choice->Crystallization Solid Chromatography Column Chromatography Choice->Chromatography General PureProduct Pure this compound Distillation->PureProduct Crystallization->PureProduct Chromatography->PureProduct

Caption: Decision workflow for the purification of this compound.
Analysis

The identity and purity of this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons and their connectivity.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.

Role in Signaling Pathways and Drug Discovery

While specific studies on the biological activity of this compound are not widely published, the chloropyridine and aminomethylpyridine moieties are prevalent in a variety of biologically active molecules, particularly as kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the pyridine ring is a common scaffold for establishing key hydrogen bonding interactions within this pocket. The substituents on the pyridine ring, such as the chloro and aminomethyl groups, can be tailored to enhance potency and selectivity for a specific kinase target.

The general mechanism of action for a pyridine-based kinase inhibitor involves competitive binding to the ATP pocket, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

KinaseInhibition cluster_kinase Kinase Kinase Kinase Enzyme PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP_Pocket ATP Binding Pocket NoSignaling Blocked Signaling ATP_Pocket->NoSignaling Blocks ATP Binding ATP ATP ATP->ATP_Pocket Binds Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling PhosphoSubstrate->Signaling Inhibitor This compound Derivative Inhibitor->ATP_Pocket Competitively Binds

Caption: General role of pyridine derivatives in kinase inhibition pathways.

Safety and Handling

The dihydrochloride salt of this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its computed properties, along with data for related isomers to aid in experimental design. The general protocols for synthesis, purification, and analysis, combined with an understanding of the role of the pyridine scaffold in drug discovery, offer a solid foundation for researchers working with this and related compounds. As with any chemical, proper safety precautions should be observed during handling and use.

References

(3-Chloropyridin-2-YL)methanamine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chloropyridin-2-yl)methanamine, a key chemical intermediate in the synthesis of high-value agrochemicals. This document outlines its chemical identity, synthesis protocols, and its role in the formulation of biologically active compounds.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. It is primarily recognized as a crucial building block in the synthesis of the insecticide chlorantraniliprole.

PropertyValueSource
Molecular Formula C₆H₇ClN₂N/A
CAS Number (Free Base) 500305-98-6[1]
CAS Number (Hydrochloride) 1956354-53-2[2]
Appearance Not specified in literature; likely an oil or low-melting solidN/A
Molecular Weight 142.59 g/mol N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Not specified; expected to be soluble in organic solventsN/A

Synthesis and Experimental Protocols

The direct synthesis of this compound is not extensively detailed in readily available literature. However, a common and well-documented route involves the synthesis of its precursor, 1-(3-Chloropyridin-2-yl)hydrazine, followed by a reduction of the hydrazine moiety.

Experimental Protocol 1: Synthesis of 1-(3-Chloropyridin-2-yl)hydrazine

This protocol is adapted from the reaction of 2,3-dichloropyridine with hydrazine hydrate.[3][4]

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate (80% or higher)

  • Ethanol or other polar solvent (e.g., methanol, tetrahydrofuran)

Procedure:

  • To a solution of 2,3-dichloropyridine (1 mole equivalent) in a suitable polar solvent such as ethanol, add hydrazine hydrate (4-6 mole equivalents).[4]

  • The reaction mixture is heated to reflux and maintained for a period of 2 to 8 hours.[3][4]

  • Upon completion of the reaction, the mixture is cooled to room temperature, which should result in the precipitation of the product.

  • The crude product is collected by filtration.

  • The collected solid can be purified by recrystallization from a suitable solvent like tetrahydrofuran (THF) to yield pure 1-(3-Chloropyridin-2-yl)hydrazine.[3]

Experimental Protocol 2: Proposed Reduction to this compound

The conversion of the synthesized 1-(3-Chloropyridin-2-yl)hydrazine to this compound can be achieved through the reduction of the hydrazine group. This is a standard transformation in organic synthesis, often accomplished using a reducing agent like Raney Nickel or other catalytic hydrogenation methods.

General Procedure (Illustrative):

  • The 1-(3-Chloropyridin-2-yl)hydrazine is dissolved in a suitable solvent (e.g., ethanol, methanol).

  • A catalytic amount of a reducing agent (e.g., Raney Nickel) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere, often under pressure, and stirred until the reaction is complete (monitored by techniques like TLC or LC-MS).

  • Upon completion, the catalyst is carefully filtered off.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography as needed.

Application in Agrochemical Synthesis

This compound, via its hydrazine precursor, is a cornerstone in the industrial synthesis of chlorantraniliprole, a potent insecticide.[5] The synthesis involves the reaction of the hydrazine with other reagents to form the pyrazole ring system characteristic of this class of insecticides.

G cluster_synthesis Synthesis Workflow 2_3_Dichloropyridine 2,3-Dichloropyridine Hydrazine 1-(3-Chloropyridin-2-yl)hydrazine 2_3_Dichloropyridine->Hydrazine Hydrazine Hydrate Methanamine This compound Hydrazine->Methanamine Reduction Chlorantraniliprole Chlorantraniliprole Methanamine->Chlorantraniliprole Multi-step Synthesis

Caption: Synthesis of Chlorantraniliprole.

Biological Significance and Signaling Pathway

While this compound itself is not the biologically active end-product, it is integral to the synthesis of chlorantraniliprole, which targets the insect ryanodine receptor (RyR).[6][7] The activation of this receptor leads to the uncontrolled release of intracellular calcium stores, resulting in muscle paralysis and eventual death of the insect.[8]

The signaling pathway initiated by chlorantraniliprole in insects is as follows:

  • Chlorantraniliprole binds to and activates the ryanodine receptors on the sarcoplasmic reticulum of muscle cells.[6]

  • This activation leads to a massive and uncontrolled release of Ca²⁺ ions from the sarcoplasmic reticulum into the cytoplasm.[8]

  • The elevated cytoplasmic Ca²⁺ concentration causes continuous muscle contraction and paralysis.

  • The insect is unable to feed or move, leading to its death.

G cluster_pathway Chlorantraniliprole Signaling Pathway in Insects Chlorantraniliprole Chlorantraniliprole RyR Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum Chlorantraniliprole->RyR Binds and Activates Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release Ca_Increase Increased Cytoplasmic [Ca²⁺] Ca_Release->Ca_Increase Muscle_Contraction Continuous Muscle Contraction Ca_Increase->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death

Caption: Ryanodine Receptor Signaling Pathway.

References

Technical Guide: Physicochemical Properties of (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (3-Chloropyridin-2-YL)methanamine is a critical chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, purification processes, formulation development, and ensuring product quality and shelf-life. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination and a framework for data interpretation. Due to the limited availability of specific quantitative data in public literature for this exact molecule, this document synthesizes established methodologies and presents illustrative data from structurally similar compounds to guide researchers in their investigations.

Introduction

This compound, a substituted pyridine derivative, serves as a key building block in organic synthesis. Its molecular structure, featuring a chloropyridine ring and a methanamine group, imparts specific physicochemical properties that influence its behavior in various chemical environments. The amine group provides a site for salt formation and hydrogen bonding, while the chloropyridine ring contributes to its aromaticity and potential for further functionalization.

The solubility of this intermediate in different solvents is a critical parameter for achieving homogenous reaction mixtures, efficient extractions, and successful crystallizations. Similarly, its stability under diverse conditions—such as varying pH, temperature, and light exposure—directly impacts storage, handling, and the integrity of synthetic pathways. This guide outlines the necessary experimental frameworks to characterize these essential properties.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can infer some properties from its structure and from data on its dihydrochloride salt.

PropertyValue / InformationSource
Molecular Formula C₆H₇ClN₂PubChem
Molecular Weight 142.59 g/mol PubChem
Appearance Likely a solid at room temperatureInferred
pKa (predicted) ~8.5 (for the amine group)Inferred from similar amines
Form Available as a dihydrochloride salt[2]
Molecular Weight (Dihydrochloride) 215.5 g/mol [2]

Solubility Profile

The solubility of this compound is dictated by its ability to interact with solvent molecules. As an amine, it is expected to be a weak base and can form salts with acids.[3][4] This property is often exploited to enhance aqueous solubility.

Qualitative Solubility

A preliminary assessment of solubility can be performed in a range of solvents to guide process development. Based on the behavior of similar small molecule amines, the following trends can be anticipated:

Solvent ClassExpected SolubilityRationale
Polar Protic (e.g., Water, Ethanol, Methanol)Moderate to HighThe amine group can form hydrogen bonds with the solvent.[5] Solubility in water is likely pH-dependent.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)HighGood dipole-dipole interactions are expected.
Non-Polar (e.g., Toluene, Hexanes)LowLack of favorable interactions.
Aqueous Acid (e.g., 1M HCl)HighForms a water-soluble ammonium salt.[3][4]
Aqueous Base (e.g., 1M NaOH)LowThe free base is less polar than its salt form.[3]
Quantitative Solubility Determination

To obtain precise solubility data, a standardized method such as the isothermal shake-flask method is recommended.[6]

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials, each containing a known volume of the selected solvent (e.g., water, ethanol, acetonitrile).

    • The presence of undissolved solid is crucial to ensure that saturation is achieved.[6]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) × (Dilution Factor)

Solubility_Workflow A Add excess compound to solvent B Equilibrate in thermostatic shaker (24-48h) A->B Agitation C Collect and filter supernatant B->C Separation D Quantify concentration (e.g., HPLC) C->D Analysis E Calculate Solubility (mg/mL or mol/L) D->E Computation Stability_Testing_Logic cluster_0 Stability Study Initiation cluster_1 Accelerated Testing (6 Months) cluster_2 Outcome & Further Actions Start Place 3 batches in Long-Term (25°C/60%RH) & Accelerated (40°C/75%RH) storage Accelerated_Test Test at 0, 3, 6 months Start->Accelerated_Test Decision Significant Change? Accelerated_Test->Decision Intermediate_Study Conduct Intermediate Study (30°C/65%RH) for 12 months Decision->Intermediate_Study Yes Shelf_Life_OK Propose re-test period based on accelerated and long-term data Decision->Shelf_Life_OK No Long_Term_Data Establish re-test period based on Long-Term data Intermediate_Study->Long_Term_Data

References

A Technical Guide to (3-Chloropyridin-2-YL)methanamine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (3-Chloropyridin-2-YL)methanamine, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. This document details its commercial availability, provides a plausible synthetic protocol, and explores its applications in medicinal chemistry.

Commercial Availability and Suppliers

This compound and its hydrochloride salts are available from various chemical suppliers. The free base is commonly identified by the CAS Number 500305-98-6, while its dihydrochloride salt is registered under CAS Number 342816-31-3. Researchers can procure this intermediate from the suppliers listed below, who offer a range of purities and quantities to suit diverse research and development needs.

Table 1: Commercial Suppliers of this compound (Free Base)

SupplierCAS NumberPurityAvailable Quantities
BLD Pharm500305-98-6≥95%Custom
ChemUniverse500305-98-697%100mg, 250mg, 1g
A2B Chem500305-98-695%250mg
Navya – Chem Pharma Llc500305-98-6Not specifiedInquire for details

Table 2: Commercial Suppliers of this compound Dihydrochloride

SupplierCAS NumberPurityAvailable Quantities
Matrix Scientific342816-31-3Not specifiedInquire for details
BLD Pharm342816-31-3Not specifiedCustom

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its dihydrochloride salt is provided below. This data is essential for reaction planning, formulation, and safety assessments.

Table 3: Physicochemical Data

PropertyThis compoundThis compound Dihydrochloride
Molecular Formula C₆H₇ClN₂C₆H₉Cl₃N₂
Molecular Weight 142.59 g/mol 215.51 g/mol
Appearance Not specifiedNot specified
Storage Conditions Inert atmosphere, 2-8°CNot specified

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis involves an initial nucleophilic substitution of the more reactive chlorine atom at the 2-position of 2,3-dichloropyridine with the anion of nitromethane, followed by the reduction of the resulting nitromethylpyridine intermediate to the desired aminomethylpyridine.

G A 2,3-Dichloropyridine B 3-Chloro-2-(nitromethyl)pyridine A->B 1. Nitromethane, Base (e.g., K2CO3) 2. Solvent (e.g., DMF) C This compound B->C Reduction (e.g., H2, Pd/C or Fe/HCl) G A This compound B Kinase Inhibitors A->B Scaffold for ATP-binding site interaction C Antimicrobial Agents A->C Precursor for novel heterocyclic systems D Agrochemicals A->D Intermediate for insecticide synthesis

Potential Biological Activities of (3-Chloropyridin-2-YL)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (3-Chloropyridin-2-YL)methanamine represent a class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the current understanding of their biological activities, with a focus on their anticancer and antimicrobial properties. While research directly focused on this compound derivatives is emerging, this document draws upon data from structurally related chloropyridine compounds to infer potential activities and mechanisms. This guide summarizes available quantitative biological data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows to support further research and development in this area.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents. The introduction of a chlorine atom and a methanamine group at specific positions, as in the this compound core, offers unique electronic and steric properties that can be exploited for targeted biological activity. This guide explores the therapeutic potential of derivatives based on this core structure, primarily in the fields of oncology and infectious diseases.

Anticancer Activity

While specific quantitative data for a wide range of this compound derivatives are not extensively available in the public domain, studies on related chloropyridine and pyridine derivatives have demonstrated significant anticancer potential. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The primary mechanisms of action for related pyridine derivatives involve the modulation of key signaling pathways integral to cancer cell growth, survival, and metastasis.

Quantitative Data

The following table summarizes the anticancer activity of various pyridine derivatives, providing an indication of the potential potency of compounds derived from the this compound scaffold. It is important to note that these are not direct derivatives of the core topic but represent the broader class of pyridine-containing compounds with anticancer activity.

Compound ClassCell LineActivity (IC50)Reference Compound
Pyridine-Urea DerivativesMCF-7 (Breast Cancer)0.11 - 1.88 µMDoxorubicin
2-Oxopyridine DerivativesHela (Cervical Cancer)3.5 - 10.9 µg/mL5-Fluorouracil
2-Thioxopyridine DerivativesHela (Cervical Cancer)5.9 - 8.1 µg/mL5-Fluorouracil
Imamine-1,3,5-triazine derivativesMDA-MB-231 (Breast)6.25 - 8.18 µMImatinib[1]
2-Phenazinamine derivativesK562 (Leukemia), HepG2 (Liver)Comparable to CisplatinCisplatin[2]
Potential Signaling Pathways

Research into the mechanisms of action of anticancer pyridine derivatives has implicated several critical signaling pathways.

  • VEGFR-2 Inhibition: Some pyridine-urea derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

  • p53 and JNK Upregulation: Certain anticancer pyridines have been found to induce G2/M cell cycle arrest and apoptosis through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK), a key component of a signaling cascade involved in stress-induced apoptosis.[3]

Diagram: Potential Anticancer Signaling Pathways of Pyridine Derivatives

anticancer_pathways cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus VEGFR-2 VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Pyridine Derivative Pyridine Derivative Pyridine Derivative->VEGFR-2 Inhibits p53 p53 Pyridine Derivative->p53 Upregulates JNK JNK Pyridine Derivative->JNK Upregulates G2/M Arrest G2/M Arrest p53->G2/M Arrest Apoptosis Apoptosis JNK->Apoptosis

Caption: Potential anticancer mechanisms of pyridine derivatives.

Antimicrobial Activity

Derivatives of chloropyridine have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi. The structural features of this compound suggest that its derivatives could also possess significant antimicrobial properties.

Quantitative Data

The following table presents the antimicrobial activity of various pyridine-related compounds against different microbial strains. This data can serve as a benchmark for the evaluation of novel this compound derivatives.

Compound ClassMicroorganismActivity (MIC)Reference Compound
3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivativesGram-positive bacteria0.25 - 32 µg/mLLinezolid[4][5]
Thienopyrimidine derivativesVarious bacteria and fungiPronounced activityNot specified[6]
Naphthyridine derivativesS. aureus, E. coli, A. niger, C. albicans35.5 - 75.5 µg/mLPenicillin, Griseofulvin[7]
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolinesStaphylococcus spp.3.91 - 62.5 µg/mLNot specified
Potential Mechanisms of Action

The antimicrobial action of pyridine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition: Some derivatives are known to inhibit essential bacterial enzymes. For instance, certain compounds may target DNA gyrase, an enzyme crucial for bacterial DNA replication.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many pyridine derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to cell death. Cetylpyridinium chloride, a quaternary ammonium pyridine derivative, is a well-known example of a membrane-active antiseptic.[5]

Diagram: Potential Antimicrobial Mechanisms of Pyridine Derivatives

antimicrobial_mechanisms cluster_0 Bacterial Cell Pyridine Derivative Pyridine Derivative DNA Gyrase DNA Gyrase Pyridine Derivative->DNA Gyrase Inhibits Cell Membrane Cell Membrane Pyridine Derivative->Cell Membrane Interacts with Bacterial Cell Bacterial Cell DNA Replication DNA Replication DNA Gyrase->DNA Replication Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Caption: Potential antimicrobial mechanisms of pyridine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of novel compounds.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

mtt_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I broth_microdilution_workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate (e.g., 37°C for 24h) C->D E Visually assess for bacterial growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

References

(3-Chloropyridin-2-YL)methanamine and its Analogs: A Technical Review of Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloropyridin-2-YL)methanamine and its structural analogs represent a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules.[1] This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their applications in drug discovery and agrochemical development. The content is tailored for researchers, scientists, and professionals in the field of medicinal and synthetic chemistry.

Synthesis of Key Scaffolds

The pyridine core is a privileged structure in medicinal chemistry, and its derivatives are often synthesized through multi-step reaction sequences. A prominent example is the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a crucial intermediate for the insecticide chlorantraniliprole.[2] The synthetic pathway involves the formation of a pyrazole ring fused to the chloropyridine moiety, demonstrating a common strategy for elaborating this versatile scaffold.

The general workflow for such a synthesis often begins with the reaction of a substituted pyridine, such as 2,3-dichloropyridine, with a nucleophile like hydrazine to form a hydrazinylpyridine intermediate. This is followed by condensation and cyclization reactions to build the pyrazole ring, and subsequent functional group manipulations like bromination and oxidation to yield the final product.[3]

Synthesis_Workflow start_end start_end reactant reactant intermediate intermediate process process final_product final_product start Start r1 2,3-Dichloropyridine start->r1 p1 Reaction with Hydrazine r1->p1 r2 Hydrazine Hydrate r2->p1 i1 (3-chloropyridin-2-yl)-hydrazine p1->i1 p2 Condensation & Cyclization i1->p2 r3 Diethyl Maleate + NaOEt r3->p2 i2 Pyrazolidinone Intermediate p2->i2 p3 Bromination i2->p3 r4 POBr3 r4->p3 i3 Ethyl 3-Bromo-pyrazoline p3->i3 p4 Oxidation i3->p4 r5 K2S2O8 r5->p4 i4 Ethyl 3-Bromo-pyrazole-5-carboxylate p4->i4 p5 Hydrolysis i4->p5 fp 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid p5->fp end_node End fp->end_node

Synthesis of a Pyrazole-Carboxylic Acid Intermediate.[3]

Biological Activities and Structure-Activity Relationships (SAR)

Analogs derived from the this compound scaffold have been investigated for a range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.

Anticancer Activity

Numerous pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The structure-activity relationship often depends on the nature and position of substituents on the pyridine ring and any appended moieties. For instance, studies have shown that specific substitutions can lead to compounds with IC50 values in the nanomolar to low micromolar range against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[4][5]

Compound ClassSubstituents (Example)Cell LineIC50 (µM)Reference
Pyridine-based AmidesCoupled with 4-fluorobenzylamineMCF-70.5[4]
Pyridine-based AmidesCoupled with 4-fluorobenzylamineHepG25.27[4]
Pyranopyridine Derivatives2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinylHepG24.31[5]
Pyranopyridine Derivatives2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinylHCT1165.12[5]
3-Cyano-2(1H)-pyridones4-(4-fluorophenyl)-6-(4-morpholinophenyl)A549 (Lung)0.83 µg/mL[6]
4-Thiazolidinone Hybrids3-carboxyethyl, 5-[2-chloro-3-(4-nitrophenyl)propenylidene]DLD-1 (Colon)< 0.01-0.02[7]
Antimicrobial Activity

The antimicrobial potential of pyridine analogs has been extensively explored. Derivatives of chloropyrazine-2-carboxamide, a close analog of the chloropyridine scaffold, have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values comparable or superior to the standard drug pyrazinamide.[8] Similarly, various pyridinium salts have been synthesized and tested against common bacterial and fungal pathogens.[9]

Compound ClassSubstituents (Example)OrganismMICReference
3-Benzylaminopyrazine-2-carboxamides4-MethylbenzylaminoM. tuberculosis H37Rv6 µM[8]
3-Benzylaminopyrazine-2-carboxamides4-AminobenzylaminoM. tuberculosis H37Rv6 µM[8]
Benzylidenehydrazinylpyridinium Salts3-Phenylpropyl chain, 2-OH on benzylideneS. aureus15.6 µg/mL[9]
Benzylidenehydrazinylpyridinium Salts3-Phenylpropyl chain, 2-OH on benzylideneE. coli31.2 µg/mL[9]
Benzylidenehydrazinylpyridinium Salts3-Phenylpropyl chain, 2-OH on benzylideneC. albicans31.2 µg/mL[9]
Kinase Inhibition

The pyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of many kinases. Analogs are frequently developed as inhibitors of targets like PIM-1, Cyclin G-associated kinase (GAK), and Vaccinia-related kinases (VRKs), which are implicated in cancer and other diseases.[4][10][11]

Compound ClassTarget KinaseIC50 (nM)Reference
Pyridine-based AmidesPIM-114.3[4]
Isothiazolo[4,5-b]pyridinesGAK24[11]
2-Aminopyridine DerivativesVRK1~150[10]
Furo[3,2-b]pyridine DerivativesCLK115[12]
Furo[3,2-b]pyridine DerivativesCLK410[12]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel chemical entities. Below are representative protocols for the synthesis and biological evaluation of pyridine analogs.

Protocol 1: General Synthesis of a Pyrazole Intermediate[3]

This protocol outlines the synthesis of Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate.

  • Step 1: Hydrazine Formation: 2,3-dichloropyridine is reacted with hydrazine hydrate in ethanol at reflux to yield (3-chloropyridin-2-yl)-hydrazine.

  • Step 2: Pyrazolidinone Synthesis: The resulting hydrazine is condensed with diethyl maleate in the presence of a base like sodium ethoxide to form the corresponding pyrazolidinone.

  • Step 3: Bromination: The pyrazolidinone intermediate is treated with a brominating agent such as phosphorus oxybromide (POBr3) in a suitable solvent like acetonitrile to afford the brominated pyrazoline.

  • Step 4: Oxidation: The pyrazoline is oxidized using an oxidizing agent like potassium persulfate in the presence of sulfuric acid to form the aromatic pyrazole ring, yielding the target ester.

  • Step 5: Purification: The crude product is purified via work-up and recrystallization or column chromatography to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)[13]

This protocol describes a common luminescent-based assay to determine the IC50 value of a compound against a target kinase.

  • Reagent Preparation: Thaw all components of the ADP-Glo™ Kinase Assay Kit (Promega), including purified recombinant kinase, substrate, and ATP. Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well white plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Kinase Reaction: Add 2 µL of a 2X kinase/substrate solution to each well. Initiate the reaction by adding 2 µL of a 2X ATP solution (at a concentration near the Km for the specific kinase). Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Kinase_Assay_Workflow start_end start_end reagent_prep reagent_prep step step process process data_step data_step result result start Start prep Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prep setup Add Compound to 384-well Plate prep->setup initiate Initiate Kinase Reaction (Add Kinase/Substrate & ATP) setup->initiate inc1 Incubate at RT (60 min) initiate->inc1 adpglo Add ADP-Glo™ Reagent (Deplete ATP) inc1->adpglo inc2 Incubate at RT (40 min) adpglo->inc2 detect Add Kinase Detection Reagent (Generate Signal) inc2->detect inc3 Incubate at RT (30 min) detect->inc3 read Measure Luminescence inc3->read analyze Calculate % Inhibition & IC50 read->analyze end_node End analyze->end_node

Workflow for an In Vitro Kinase Inhibition Assay.[13]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)[9][14]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to the final target concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth directly in a 96-well microtiter plate. A typical concentration range is 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria with a known antibiotic), a growth control (bacteria in broth only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

Methodological & Application

Application Notes and Protocols for the Use of (3-Chloropyridin-2-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-2-yl)methanamine is a versatile bifunctional building block in organic synthesis, featuring a nucleophilic primary amine and a chlorinated pyridine ring. This combination of reactive sites allows for its incorporation into a diverse range of molecular scaffolds, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the chlorine atom on the pyridine ring offers a handle for further functionalization through various cross-coupling reactions, while the primary amine readily undergoes acylation, alkylation, and condensation reactions.

These application notes provide a detailed overview of the synthetic utility of this compound, including protocols for its key transformations and quantitative data for representative reactions.

Key Applications

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules with potential biological activity. Its structural motifs are found in various pharmacologically active compounds.

1. Synthesis of Amides (N-Acylation): The primary amine of this compound can be readily acylated using various acylating agents such as acyl chlorides, carboxylic acids (with coupling agents), and anhydrides to form the corresponding amides. These amides are common structural units in many drug candidates.

2. Synthesis of Ureas: Reaction with isocyanates or other carbamoylating agents provides access to a wide range of substituted ureas. The urea functional group is a key pharmacophore in numerous therapeutic agents due to its ability to form strong hydrogen bonds with biological targets.

3. Synthesis of Sulfonamides: The primary amine can react with sulfonyl chlorides to yield sulfonamides, another important class of compounds in medicinal chemistry with a broad spectrum of biological activities.

4. Precursor for Heterocycle Synthesis: The bifunctional nature of this compound makes it a suitable starting material for the construction of various heterocyclic systems. For instance, it can be used in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines, which have shown potential as antimycobacterial agents.

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound and related compounds.

Table 1: N-Acylation of this compound

Carboxylic Acid/Acylating AgentCoupling Agent/BaseSolventTime (h)Yield (%)Reference
5'-bromo-4-(trifluoromethyl)spiro[cyclohexane-1,3'-indol]-4-carboxylic acidHATU / TriethylamineNot Specified287EP2881391A1
Acetic AnhydridePyridineDichloromethane2Not SpecifiedGeneral Protocol
Benzoyl ChlorideTriethylamineDichloromethane1Not SpecifiedGeneral Protocol

Table 2: General Conditions for Urea Synthesis from Primary Amines

IsocyanateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Phenyl isocyanateTriethylamineDichloromethaneRoom Temp.1-2>90
Methyl isocyanateNoneTetrahydrofuranRoom Temp.1>90

Table 3: General Conditions for Sulfonamide Synthesis from Primary Amines

Sulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzenesulfonyl chloridePyridineDichloromethane0 to Room Temp.2-480-95
p-Toluenesulfonyl chlorideTriethylamineDichloromethane0 to Room Temp.2-480-95

Experimental Protocols

Protocol 1: Synthesis of N-((3-chloropyridin-2-yl)methyl)-5'-bromo-4-(trifluoromethyl)spiro[cyclohexane-1,3'-indol]-4-carboxamide (Amide Formation)

This protocol is adapted from a procedure described in patent EP2881391A1.

Materials:

  • 5'-bromo-4-(trifluoromethyl)spiro[cyclohexane-1,3'-indol]-4-carboxylic acid

  • This compound (CAS: 500305-98-6)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide)

Procedure:

  • To a solution of 5'-bromo-4-(trifluoromethyl)spiro[cyclohexane-1,3'-indol]-4-carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add this compound (1.0-1.2 eq).

  • Add HATU (1.1-1.5 eq) to the mixture.

  • Add triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture.

  • The formed precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired amide.

Expected Yield: 87%

Protocol 2: General Procedure for the Synthesis of N-((3-chloropyridin-2-yl)methyl)urea Derivatives

This is a general protocol for the synthesis of ureas from a primary amine and an isocyanate.

Materials:

  • This compound

  • Desired isocyanate (e.g., phenyl isocyanate, methyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Triethylamine (optional, can be used as a base)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • If using a base, add triethylamine (1.1 eq) to the solution.

  • Slowly add the isocyanate (1.0 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for the Synthesis of N-((3-chloropyridin-2-yl)methyl)sulfonamide Derivatives

This is a general protocol for the synthesis of sulfonamides from a primary amine and a sulfonyl chloride.

Materials:

  • This compound

  • Desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Pyridine or Triethylamine)

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.5-2.0 eq) in the chosen anhydrous solvent in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.05 eq) in the same anhydrous solvent to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_acylation N-Acylation Workflow start_acylation This compound + Carboxylic Acid reagents_acylation HATU, Triethylamine Solvent start_acylation->reagents_acylation 1. Mix reaction_acylation Stir at RT, 2h reagents_acylation->reaction_acylation 2. React workup_acylation Water Quench, Filtration, Drying reaction_acylation->workup_acylation 3. Isolate product_acylation N-Acyl Product workup_acylation->product_acylation

Caption: Workflow for the N-acylation of this compound.

signaling_pathway A This compound B N-Acylation (Acyl Halides, Anhydrides, Carboxylic Acids + Coupling Agents) A->B Reacts with D Urea Synthesis (Isocyanates) A->D Reacts with F Sulfonamide Synthesis (Sulfonyl Chlorides) A->F Reacts with C Amide Derivatives B->C H Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C->H Cl on Pyridine E Urea Derivatives D->E E->H Cl on Pyridine G Sulfonamide Derivatives F->G G->H Cl on Pyridine I Further Functionalized Pyridine Derivatives H->I

Caption: Synthetic pathways from this compound.

logical_relationship substance This compound + Primary Amine (R-NH2) + Chlorinated Pyridine amine_reactions Amine Reactivity + N-Acylation + N-Alkylation + Urea Formation + Sulfonamide Formation substance->amine_reactions Enables pyridine_reactions Pyridine Reactivity (C-Cl) + Suzuki Coupling + Buchwald-Hartwig Amination + Sonogashira Coupling + Stille Coupling substance->pyridine_reactions Enables products Potential Products + Amides + Ureas + Sulfonamides + Biaryl Compounds + N-Aryl Pyridines amine_reactions->products pyridine_reactions->products

Caption: Logical relationship of functional groups and potential reactions.

References

Application Notes and Protocols: Reactions of (3-Chloropyridin-2-YL)methanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-2-YL)methanamine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its primary amine functionality allows for a wide range of derivatization reactions with various electrophiles, leading to the synthesis of diverse compound libraries for screening and lead optimization. The presence of the chloropyridine moiety also offers opportunities for further functionalization, for example, through cross-coupling reactions. This document provides detailed application notes and protocols for the reaction of this compound with common classes of electrophiles, including acylating agents, sulfonyl chlorides, isocyanates, and carbonyl compounds for reductive amination. The resulting N-substituted derivatives have potential applications as insecticides, herbicides, and pharmacologically active agents.[1][2][3][4][5][6][7]

I. N-Acylation

The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. These reactions are typically high-yielding and proceed under mild conditions.

Data Presentation: N-Acylation Reactions
ProductAcylating AgentSolventBaseReaction Time (h)Yield (%)Reference
N-((3-chloropyridin-2-yl)methyl)acetamideAcetic AnhydrideDichloromethane (DCM)Triethylamine (TEA)2>90 (estimated)General Protocol
N-((3-chloropyridin-2-yl)methyl)benzamideBenzoyl ChlorideDichloromethane (DCM)Triethylamine (TEA)3>90 (estimated)General Protocol
Experimental Protocol: General Procedure for N-Acylation
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add triethylamine (TEA) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

acylation_workflow cluster_start Starting Materials start_amine This compound dissolve Dissolve in DCM with TEA start_amine->dissolve start_acyl Acylating Agent react Add Acylating Agent at 0°C, then RT start_acyl->react dissolve->react workup Quench, Extract, Wash, Dry react->workup purify Column Chromatography workup->purify product N-Acyl Product purify->product

Caption: Workflow for N-Acylation.

II. N-Sulfonylation

Reaction with sulfonyl chlorides provides N-sulfonyl derivatives (sulfonamides), a common motif in pharmacologically active compounds. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Data Presentation: N-Sulfonylation Reactions
ProductSulfonyl ChlorideSolventBaseReaction Time (h)Yield (%)Reference
N-((3-chloropyridin-2-yl)methyl)benzenesulfonamideBenzenesulfonyl chlorideDichloromethane (DCM)Pyridine485-95 (estimated)General Protocol
N-((3-chloropyridin-2-yl)methyl)-4-methylbenzenesulfonamidep-Toluenesulfonyl chlorideDichloromethane (DCM)Pyridine485-95 (estimated)General Protocol
Experimental Protocol: General Procedure for N-Sulfonylation
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

  • Add pyridine (1.5 eq) or another non-nucleophilic base.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield the desired sulfonamide.

sulfonylation_pathway amine This compound product N-((3-chloropyridin-2-yl)methyl)sulfonamide amine->product + sulfonyl_chloride R-SO2Cl sulfonyl_chloride->product + base Base (e.g., Pyridine) base->product Catalyst urea_formation_logic start Start dissolve_amine Dissolve Amine in THF start->dissolve_amine add_isocyanate Add Isocyanate dissolve_amine->add_isocyanate stir Stir at RT add_isocyanate->stir check_precipitate Precipitate Formed? stir->check_precipitate filter Filter Product check_precipitate->filter Yes concentrate Concentrate check_precipitate->concentrate No purify Purify filter->purify concentrate->purify end End purify->end reductive_amination_pathway amine This compound imine Imine/Iminium Ion Intermediate amine->imine + Carbonyl carbonyl Aldehyde/Ketone carbonyl->imine product Secondary Amine Product imine->product Reduction reductant NaBH(OAc)3 reductant->product

References

Application Notes and Protocols for (3-Chloropyridin-2-yl)methanamine in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloropyridin-2-yl)methanamine is a versatile bifunctional building block with significant potential in the synthesis of diverse heterocyclic compounds, particularly those with applications in medicinal chemistry. Its structure, featuring a reactive primary amine and a chlorinated pyridine ring, allows for a variety of chemical transformations to construct fused heterocyclic systems. This document provides detailed application notes on its utility in synthesizing biologically active molecules and protocols for key synthetic transformations.

Application Notes

This compound serves as a valuable starting material for the synthesis of several classes of heterocyclic compounds, most notably pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines . These scaffolds are present in numerous compounds with demonstrated pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The diamine-like structure inherent to this compound, once the pyridine nitrogen and the exocyclic aminomethyl group are considered, makes it an ideal precursor for pyrazine ring formation. Condensation with α-dicarbonyl compounds, such as glyoxal or substituted derivatives, can lead to the formation of the pyrido[2,3-b]pyrazine core. Further functionalization of this scaffold has yielded compounds with potent biological activities.

Logical Workflow for Pyrido[2,3-b]pyrazine Synthesis

G A This compound C Condensation Reaction A->C B α-Dicarbonyl Compound (e.g., Glyoxal, Diacetyl) B->C D Dihydro-pyrido[2,3-b]pyrazine Intermediate C->D E Oxidation D->E F Pyrido[2,3-b]pyrazine Scaffold E->F G Further Functionalization (e.g., Suzuki Coupling, Nucleophilic Substitution) F->G H Biologically Active Derivatives G->H

Caption: General workflow for the synthesis of biologically active pyrido[2,3-b]pyrazine derivatives.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The aminomethyl group of this compound can be acylated or reacted with various carbonyl compounds to form intermediates suitable for pyrimidine ring annulation onto the pyridine core. For instance, reaction with isothiocyanates followed by cyclization can yield thioxo-pyrido[2,3-d]pyrimidines, which are known to possess a range of biological activities.

Signaling Pathway of Certain Kinase Inhibitors

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Pyrido[2,3-d]pyrimidine Kinase Inhibitor Inhibitor->Raf Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Simplified MAPK signaling pathway often targeted by pyridopyrimidine-based kinase inhibitors.

Biological Activities of Potential Derivatives

While direct biological data for compounds synthesized from this compound is limited in the readily available literature, the core heterocyclic systems that can be derived from it have been extensively studied.

Table 1: Anticancer Activity of Representative Pyrido[2,3-b]pyrazine Derivatives [1]

Compound IDTarget Cell LineIC₅₀ (µM)Notes
7n PC9 (Erlotinib-sensitive)0.09Overcomes erlotinib resistance.[1]
7n PC9-ER (Erlotinib-resistant)0.15Potent against resistant cell lines.[1]

Table 2: Antimicrobial Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives [2]

Compound IDMicroorganismMIC (µg/mL)Notes
5c Bacillus subtilis-Showed significant activity.[2]

Experimental Protocols

The following protocols provide methodologies for the synthesis of key intermediates and a representative heterocyclic compound from a closely related starting material, illustrating the potential synthetic routes involving this compound.

Protocol 1: Synthesis of N-((3-chloropyridin-2-yl)methyl)acetamide (Intermediate)

This protocol describes a standard procedure for the acylation of the primary amine group, a common first step in many multi-step syntheses of heterocyclic systems.

Reaction Scheme:

G A Synthesized Heterocyclic Compound Library B Primary Screening (e.g., Cell Viability Assay) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 Determination) C->D Active I Inactive Compounds C->I Inactive E Lead Compound Selection D->E F Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) E->F Potent & Selective G In Vivo Studies (Animal Models) F->G H Preclinical Candidate G->H

References

Synthetic Routes to Novel Compounds Using (3-Chloropyridin-2-YL)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing (3-chloropyridin-2-yl)methanamine as a key building block. This versatile primary amine serves as a valuable starting material for the generation of diverse molecular scaffolds, including ureas, sulfonamides, and Schiff bases, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a chlorinated aminomethyl pyridine derivative that acts as a potent nucleophile, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features allow for the introduction of a substituted pyridinylmethyl moiety into various molecular frameworks, a common motif in biologically active compounds. This document outlines detailed synthetic procedures for the preparation of novel urea, sulfonamide, and Schiff base derivatives from this compound, complete with reaction parameters, and characterization data.

Synthetic Applications and Protocols

The primary amine functionality of this compound allows for a variety of synthetic transformations. Below are detailed protocols for its use in the synthesis of ureas, sulfonamides, and Schiff bases.

Synthesis of Novel Urea Derivatives

Urea derivatives are a prominent class of compounds in drug discovery, known for their ability to form key hydrogen bond interactions with biological targets. The reaction of this compound with isocyanates or isocyanate precursors provides a straightforward route to novel urea compounds.

This protocol is adapted from a general one-pot method for the synthesis of heteroaryl ureas using chlorosulfonyl isocyanate.[2]

Reaction Scheme:

Experimental Protocol:

  • Under a nitrogen atmosphere, suspend this compound (1.0 mmol) in dry dichloromethane (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add the desired aryl isocyanate (1.05 mmol) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, filter the solid product, wash with cold dichloromethane, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation:

EntryAryl IsocyanateProductYield (%)M.P. (°C)
1Phenyl isocyanate1-((3-Chloropyridin-2-yl)methyl)-3-phenylurea92155-157
24-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-((3-chloropyridin-2-yl)methyl)urea95178-180
34-Fluorophenyl isocyanate1-((3-Chloropyridin-2-yl)methyl)-3-(4-fluorophenyl)urea93169-171

Note: Yields and melting points are representative and may vary based on the specific aryl isocyanate used and purification method.

Visualization of the Synthetic Workflow:

Urea_Synthesis Start This compound in dry CH2Cl2 Reaction Reaction at 0°C to RT Start->Reaction Reagent Aryl Isocyanate (Ar-N=C=O) Reagent->Reaction Workup Filtration or Concentration Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 1-Aryl-3-((3-chloropyridin-2-yl)methyl)urea Purification->Product

Caption: General workflow for the synthesis of aryl urea derivatives.

Synthesis of Novel Sulfonamide Derivatives

Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities. This compound can be readily converted to novel sulfonamides by reaction with various sulfonyl chlorides.

This protocol is a general method for the synthesis of sulfonamides from primary amines.

Reaction Scheme:

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the desired arenesulfonyl chloride (1.1 mmol) in dichloromethane (5 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Data Presentation:

EntryArenesulfonyl ChlorideProductYield (%)M.P. (°C)
1Benzenesulfonyl chlorideN-((3-Chloropyridin-2-yl)methyl)benzenesulfonamide85112-114
24-Toluenesulfonyl chlorideN-((3-Chloropyridin-2-yl)methyl)-4-methylbenzenesulfonamide88128-130
34-Nitrobenzenesulfonyl chlorideN-((3-Chloropyridin-2-yl)methyl)-4-nitrobenzenesulfonamide82145-147

Note: Yields and melting points are representative and may vary based on the specific arenesulfonyl chloride used and purification method.

Visualization of the Synthetic Pathway:

Sulfonamide_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Amine This compound Product N-((3-chloropyridin-2-yl)methyl)arenesulfonamide Amine->Product SulfonylChloride Arenesulfonyl Chloride SulfonylChloride->Product Base Triethylamine Base->Product Solvent DCM Solvent->Product Temperature 0°C to RT Temperature->Product

Caption: Synthesis of N-((3-chloropyridin-2-yl)methyl)arenesulfonamides.

Synthesis of Novel Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are versatile intermediates and have shown a wide range of biological activities.

This is a standard protocol for the formation of imines.

Reaction Scheme:

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation:

EntryAromatic AldehydeProductYield (%)M.P. (°C)
1Benzaldehyde(E)-1-Phenyl-N-((3-chloropyridin-2-yl)methyl)methanimine8978-80
24-Chlorobenzaldehyde(E)-1-(4-Chlorophenyl)-N-((3-chloropyridin-2-yl)methyl)methanimine9195-97
34-Methoxybenzaldehyde(E)-N-((3-Chloropyridin-2-yl)methyl)-1-(4-methoxyphenyl)methanimine8788-90

Note: Yields and melting points are representative and may vary based on the specific aromatic aldehyde used and purification method.

Visualization of the Logical Relationship:

Schiff_Base_Logic cluster_inputs Inputs cluster_process Process Amine Primary Amine (this compound) Condensation Condensation Reaction (Ethanol, Acetic Acid, Reflux) Amine->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Product Schiff Base (Imine) Condensation->Product

Caption: Logical flow for Schiff base formation.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a wide array of novel compounds. The protocols provided herein for the synthesis of ureas, sulfonamides, and Schiff bases offer robust and efficient methods for generating libraries of new chemical entities for screening in drug discovery and agrochemical research programs. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the value of this compound as a key building block in modern synthetic chemistry.

References

The Role of (3-Chloropyridin-2-YL)methanamine in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloropyridin-2-YL)methanamine has emerged as a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its utility is highlighted in the development of antagonists for the gonadotropin-releasing hormone (GnRH) receptor and inhibitors of ferroportin, showcasing its importance in creating novel treatments for a range of diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical entity.

Application in the Synthesis of GnRH Receptor Antagonists

This compound is a crucial reagent in the synthesis of spiroindoline derivatives that act as potent and selective antagonists of the human gonadotropin-releasing hormone (GnRH) receptor.[1][2] These compounds are under investigation for the treatment of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer. The aminopyridine moiety of this compound is incorporated into the final structure of the drug candidate, where it plays a critical role in binding to the receptor.

One prominent example is the synthesis of BAY 1214784, an orally available spiroindoline derivative.[2] The development of this compound underscores the importance of this compound in achieving high antagonistic potency and favorable pharmacokinetic properties.

Quantitative Biological Data

The following table summarizes the in vitro potency of a representative spiroindoline derivative synthesized using this compound.

CompoundTargetAssayIC50 (nM)
BAY 1214784Human GnRH ReceptorBuserelin Assay0.23

Experimental Protocols

General Protocol for Amide Coupling with this compound

This protocol describes the amide bond formation between a carboxylic acid and this compound, a key step in the synthesis of GnRH receptor antagonists like BAY 1214784.[2]

Materials:

  • Carboxylic acid intermediate (e.g., a spiroindoline carboxylic acid)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and triethylamine (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-20 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to afford the desired amide product.

Signaling Pathway and Experimental Workflow

The GnRH receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive endocrine system. Its activation by GnRH triggers a signaling cascade that ultimately leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Antagonists developed using this compound block this pathway.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist (e.g., BAY 1214784) Antagonist->GnRHR Binds & Blocks Gq_alpha Gq/11 α-subunit GnRHR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release LH_FSH_release LH & FSH Release Ca2_release->LH_FSH_release Stimulates PKC->LH_FSH_release Stimulates

Caption: GnRH receptor signaling pathway and its inhibition.

Experimental_Workflow start Start: Synthesis of Spiroindoline Carboxylic Acid Intermediate amide_coupling Amide Coupling with This compound start->amide_coupling purification Purification by Column Chromatography amide_coupling->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro_assay In Vitro Biological Assay (e.g., GnRH Receptor Binding Assay) characterization->in_vitro_assay data_analysis Data Analysis (IC50 Determination) in_vitro_assay->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study end Lead Optimization sar_study->end

Caption: Workflow for synthesis and evaluation of GnRH antagonists.

Application in the Synthesis of Ferroportin Inhibitors

This compound has also been identified as a building block in the synthesis of novel ferroportin inhibitors.[3][4] Ferroportin is the only known iron exporter in vertebrates and plays a critical role in iron homeostasis. Its inhibition is a potential therapeutic strategy for diseases of iron overload, such as hemochromatosis and β-thalassemia. While detailed clinical data for compounds in this class synthesized using this compound are not as readily available in the public domain, patent literature indicates its use in the generation of diverse chemical libraries for screening against this target.[3][4]

Other Potential Applications

The versatility of this compound is further suggested by its inclusion in patent applications for a broader range of therapeutic heterocyclic compounds, targeting indications such as cancer through the inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO1).[5] This highlights the potential for this intermediate to be utilized in the discovery of new drugs across various therapeutic areas.

References

Development of Agrochemicals from (3-Chloropyridin-2-YL)methanamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-2-YL)methanamine and its structural analogues are key building blocks in the synthesis of a significant class of agrochemicals, most notably the neonicotinoid insecticides. These compounds exhibit potent and selective activity against a wide range of sucking and chewing insects, making them vital tools in modern crop protection. This document provides detailed application notes and experimental protocols for the development of agrochemicals derived from this chemical scaffold. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel insecticides.

The primary mode of action for neonicotinoids involves their interaction with the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2] By acting as agonists at these receptors, they cause overstimulation of nerve cells, leading to paralysis and eventual death of the insect.[2][3] This mechanism provides a high degree of selectivity, with significantly lower toxicity to vertebrates.[4]

This document outlines the synthetic pathways from chloropyridine precursors to key neonicotinoid insecticides, provides detailed protocols for evaluating their biological efficacy, presents quantitative activity data for a range of compounds, and illustrates the key biological and experimental workflows through diagrams.

Synthetic Pathways and Key Intermediates

The development of neonicotinoid insecticides from this compound analogues typically proceeds through the key intermediate 2-chloro-5-chloromethylpyridine (CCMP). While this compound itself is a valuable starting material, a common industrial route to CCMP involves the chlorination of 3-picoline. A synthetic route starting from a closely related and readily available precursor, 2-amino-5-methylpyridine, provides a practical pathway for laboratory-scale synthesis and derivatization.

Protocol 1: Synthesis of 2-Chloro-5-methylpyridine from 2-Amino-5-methylpyridine

This protocol describes the conversion of an amino-pyridine derivative to a chloro-pyridine derivative via a Sandmeyer-type reaction.

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve 2-amino-5-methylpyridine in concentrated HCl and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve copper(I) chloride in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the mixture and neutralize with a NaOH solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-chloro-5-methylpyridine, which can be purified by distillation or chromatography.

Protocol 2: Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP) from 2-Chloro-5-methylpyridine

This protocol outlines the radical chlorination of the methyl group on the pyridine ring.

Materials:

  • 2-Chloro-5-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon Tetrachloride (CCl4) or other suitable solvent

  • Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve 2-chloro-5-methylpyridine in CCl4 in a round-bottom flask equipped with a reflux condenser.

  • Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated NaHCO3 solution and then with water.

  • Dry the organic layer over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure to yield 2-chloro-5-chloromethylpyridine.

Protocol 3: Synthesis of Imidacloprid from 2-Chloro-5-chloromethylpyridine (CCMP)

This protocol describes the final condensation step to produce the neonicotinoid insecticide, Imidacloprid.[5][6]

Materials:

  • 2-Chloro-5-chloromethylpyridine (CCMP)

  • N-nitro-imidazolidin-2-imine

  • Potassium Carbonate (K2CO3)

  • Acetonitrile

  • Isopropanol/water for recrystallization

Procedure:

  • In a round-bottom flask, combine CCMP, N-nitro-imidazolidin-2-imine, and potassium carbonate in acetonitrile.[5]

  • Stir the mixture at room temperature for 15 minutes.[5]

  • Heat the reaction mixture to 80 °C and maintain under reflux for 8 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.[5]

  • Wash the solid residue with a small amount of acetonitrile.[5]

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain crude imidacloprid.[5]

  • Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/water.[5]

Quantitative Data on Insecticidal Activity

The following tables summarize the insecticidal activity of several key neonicotinoids against various pest species. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Comparative Toxicity of Neonicotinoids to Aphids

CompoundSpeciesBioassay MethodLC50 (mg/L)Reference
ImidaclopridMyzus persicae (Green Peach Aphid)Leaf Dip0.5 - 2.0[7]
AcetamipridAphis gossypii (Cotton Aphid)Leaf Dip0.3 - 1.5[8]
ClothianidinAphis gossypii (Cotton Aphid)Leaf Dip1.4 - 4.1[8]
ThiamethoxamMyzus persicae (Green Peach Aphid)Leaf Dip0.4 - 1.8[9]
DinotefuranAphis craccivora (Cowpea Aphid)Leaf Dip4.2 (LT50 in days)[9]

Table 2: Efficacy of Neonicotinoids Against Various Insect Pests

CompoundTarget PestCropApplication Rate (g a.i./ha)Efficacy (% mortality or reduction)Reference
ImidaclopridBemisia tabaci (Whitefly)Cotton50 - 75>90% reduction[7]
AcetamipridLiriomyza trifolii (Leafminer)Vegetables25 - 5043.81% reduction[9]
ClothianidinNilaparvata lugens (Brown Planthopper)Rice15 - 30High mortality[10]
ThiamethoxamLeptinotarsa decemlineata (Colorado Potato Beetle)Potato30 - 60>95% control[11]
DinotefuranAphis gossypii (Aphid)Brinjal30High efficacy[12]

Experimental Protocols for Bioassays

Protocol 4: Leaf Dip Bioassay for Aphids

This protocol is a standard method for determining the contact toxicity of insecticides to aphids.[13]

Materials:

  • Host plant leaves (e.g., cabbage, cotton)

  • Test compound solutions at various concentrations in a suitable solvent (e.g., acetone-water with a surfactant)

  • Control solution (solvent and surfactant only)

  • Petri dishes lined with moist filter paper or agar

  • Fine paintbrush

  • Adult apterous aphids of a uniform age

Procedure:

  • Prepare serial dilutions of the test compound.

  • Excise leaf discs of a uniform size from the host plant.

  • Using forceps, dip each leaf disc into a test solution or control solution for 10 seconds with gentle agitation.

  • Place the dipped leaf discs on a paper towel to air dry.

  • Once dry, place each leaf disc, abaxial side up, into a Petri dish.

  • Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 value.

Protocol 5: Rice Stem Borer Bioassay (Cut Stem Method)

This protocol is used to evaluate the efficacy of insecticides against chewing insects like the rice stem borer.[14]

Materials:

  • Rice seedlings (susceptible variety)

  • Test compound solutions

  • Control solution

  • Glass vials or test tubes

  • Neonate larvae of a rice stem borer species (e.g., Chilo suppressalis)

  • Camel hair brush

Procedure:

  • Prepare test solutions at desired concentrations.

  • Cut rice stems into uniform lengths (e.g., 5-7 cm), ensuring each piece has at least one node.

  • Dip the rice stem pieces into the test or control solutions for a set period (e.g., 30 seconds).

  • Allow the treated stems to air dry.

  • Place each treated stem individually into a glass vial containing a small amount of water or on moist filter paper to maintain turgidity.

  • Using a fine camel hair brush, carefully introduce a single neonate larva onto each stem piece.

  • Plug the vials with cotton wool to allow for air exchange while preventing larval escape.

  • Incubate the vials under controlled conditions.

  • After a specific period (e.g., 7-10 days), dissect the stems and record larval mortality and feeding damage.

  • Calculate the percentage mortality and assess the level of protection provided by the test compounds.

Visualizations

Signaling Pathway of Neonicotinoid Insecticides

Neonicotinoid_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds as Agonist Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Overstimulation Continuous Nerve Stimulation AP_Firing->Overstimulation Paralysis Paralysis Overstimulation->Paralysis Death Death Paralysis->Death

Caption: Neonicotinoid mode of action at the insect synapse.

Experimental Workflow for Agrochemical Discovery

Agrochemical_Discovery_Workflow Start Target_Identification Target Identification (e.g., nAChR) Start->Target_Identification Lead_Generation Lead Generation & Synthesis of Derivatives Target_Identification->Lead_Generation HTS High-Throughput Screening (HTS) Lead_Generation->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR) HTS->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Bioassays In Vitro & In Vivo Bioassays Lead_Optimization->Bioassays Bioassays->Lead_Optimization Field_Trials Greenhouse & Field Trials Bioassays->Field_Trials Toxicology Toxicology & Environmental Studies Field_Trials->Toxicology Registration Registration Toxicology->Registration End Registration->End

Caption: A typical workflow for insecticide discovery and development.

Logical Relationship of Synthesis Steps

Synthesis_Logical_Relationship Precursor This compound Analogue (e.g., 2-Amino-5-methylpyridine) Intermediate1 2-Chloro-5-methylpyridine Precursor->Intermediate1 Sandmeyer Rxn Intermediate2 2-Chloro-5-chloromethyl- pyridine (CCMP) Intermediate1->Intermediate2 Radical Chlorination Final_Product Neonicotinoid Insecticide (e.g., Imidacloprid) Intermediate2->Final_Product Condensation

Caption: Key synthetic transformations to neonicotinoids.

References

Application Notes and Protocols for Coupling Reactions with (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyridin-2-YL)methanamine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a reactive chloro-pyridine motif, allows for a variety of synthetic transformations. This document provides detailed protocols for three key coupling reactions involving this intermediate: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation. These reactions enable the introduction of diverse functionalities, facilitating the synthesis of compound libraries for screening and lead optimization.

I. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction can be utilized in two ways: either by coupling the primary amine with an aryl/heteroaryl halide or by coupling the chloro-pyridine moiety with a primary or secondary amine. The protocol below details the latter, which is a common strategy for diversifying the pyridine core.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under a steady stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes at room temperature to form the active catalyst.

  • Reagent Addition: To the catalyst mixture, add this compound and the desired amine coupling partner.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOt-BuToluene11012-2465-90
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane10018-3670-95
RuPhos PrecatalystLiHMDSTHF8012-2475-98

Note: Yields are representative and will vary depending on the specific amine used.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start prep Prepare Catalyst (Pd Source + Ligand + Base) in degassed solvent start->prep add_reagents Add this compound and Amine Coupling Partner prep->add_reagents reaction Heat Reaction Mixture (80-120 °C) add_reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract, Dry) monitor->workup Complete purify Purify (Column Chromatography) workup->purify end_node Final Product purify->end_node

Caption: Buchwald-Hartwig Amination Workflow.

II. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron species with an organic halide.[1] For this compound, the chloro-pyridine moiety can be coupled with a variety of aryl or heteroaryl boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/H₂O1001270-90
Pd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O90875-95
Pd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (3.0)Toluene110680-98

Note: Yields are representative and will vary depending on the specific arylboronic acid used.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start setup Combine Reactants (this compound, Boronic Acid, Base, Catalyst) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solvent Add Degassed Solvent inert->add_solvent reaction Heat Reaction Mixture (80-110 °C) add_solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Dilute, Extract, Dry) monitor->workup Complete purify Purify (Column Chromatography) workup->purify end_node Final Product purify->end_node

Caption: Suzuki-Miyaura Coupling Workflow.

III. Amide Bond Formation

The primary amine of this compound can readily undergo amide bond formation with a variety of carboxylic acids. This is a fundamental transformation in medicinal chemistry for the synthesis of amides, which are prevalent in many drug molecules.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using a common coupling agent.

Materials:

  • This compound

  • Carboxylic acid (1.0-1.2 equivalents)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.1-1.5 equivalents)

  • Non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DCM, or MeCN)

Procedure:

  • Acid Activation: In a round-bottom flask, dissolve the carboxylic acid in the anhydrous solvent. Add the coupling agent and the non-nucleophilic base. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Data Presentation: Amide Coupling
Coupling AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
HATUDIPEADMF252-485-98
HBTUEt₃NMeCN254-880-95
EDC / HOBtDIPEADCM2512-1675-90

Note: Yields are representative and will vary depending on the specific carboxylic acid used.

Logical Relationship: Amide Bond Formation

Amide_Coupling_Logic carboxylic_acid Carboxylic Acid activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester + coupling_agent Coupling Agent (e.g., HATU) coupling_agent->activated_ester base Base (e.g., DIPEA) base->activated_ester amide_product Amide Product activated_ester->amide_product amine This compound amine->amide_product +

References

Application Notes and Protocols for the Scale-Up Synthesis of (3-Chloropyridin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (3-Chloropyridin-2-YL)methanamine and its derivatives. The procedures outlined are intended to be adaptable for industrial-scale production. The application focus of the synthesized derivatives is on the development of novel anti-tubercular agents targeting the essential mycobacterial protein MmpL3.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry.[1] Its derivatives have shown significant potential as therapeutic agents. This document details a robust and scalable synthetic route to this compound via the catalytic hydrogenation of 3-chloropyridine-2-carbonitrile. Furthermore, a protocol for the synthesis of a representative N-arylmethyl derivative is provided, along with its potential application as an anti-tubercular agent through the inhibition of Mycobacterial membrane protein Large 3 (MmpL3).[2]

MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[2] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.[2] Pyridine-2-methylamine scaffolds have been identified as promising MmpL3 inhibitors, making derivatives of this compound attractive candidates for novel anti-tubercular drug discovery.[3]

Part 1: Scale-Up Synthesis of this compound

The synthesis of this compound is achieved through the catalytic hydrogenation of 3-chloropyridine-2-carbonitrile. Raney® Nickel is a highly effective and widely used catalyst for this transformation due to its high activity and cost-effectiveness.[4]

Experimental Protocol: Catalytic Hydrogenation of 3-Chloropyridine-2-carbonitrile

Materials:

  • 3-Chloropyridine-2-carbonitrile

  • Raney® Nickel (activated, slurry in water)

  • Methanol (reagent grade)

  • Ammonia (gas or solution in methanol)

  • Diatomaceous earth (for filtration)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave/hydrogenator (e.g., Parr reactor) equipped with a stirrer, temperature and pressure controls, and a gas inlet/outlet.

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully wash the activated Raney® Nickel slurry (typically 5-10% w/w of the substrate) with methanol to remove water.

  • Reactor Charging: Charge the high-pressure autoclave with 3-chloropyridine-2-carbonitrile and methanol (approximately 10-15 L per kg of nitrile). Add the prepared Raney® Nickel catalyst.

  • Ammonia Addition: To suppress the formation of secondary amine byproducts, add ammonia to the reaction mixture. This can be done by bubbling ammonia gas through the solution or by using a solution of ammonia in methanol (typically 7N).

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (see Table 1). Heat the mixture to the specified temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Quantitative Data for Scale-Up Synthesis
ParameterValueReference
Substrate 3-Chloropyridine-2-carbonitrileGeneral Knowledge
Catalyst Raney® Nickel[4][5]
Catalyst Loading 5-10% (w/w)[6]
Solvent MethanolGeneral Knowledge
Solvent Volume 10-15 L/kg of substrateGeneral Practice
Pressure 3-5 MPa (435-725 psi)[7]
Temperature 40-60 °C[7]
Reaction Time 4-8 hoursEstimated
Typical Yield 85-95%Estimated
Purity (Post-distillation) >98%Estimated

Part 2: Synthesis of this compound Derivatives

N-substituted derivatives of this compound can be synthesized through various methods, including reductive amination or nucleophilic substitution. Below is a representative protocol for the synthesis of an N-arylmethyl derivative via reductive amination.

Experimental Protocol: Synthesis of N-(Substituted benzyl)-(3-chloropyridin-2-yl)methanamine

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with a stirrer and temperature control.

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: To a solution of this compound in DCM or DCE, add the substituted benzaldehyde and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-substituted derivative.

Quantitative Data for Derivative Synthesis
ParameterValueReference
Substrate 1 This compoundGeneral Knowledge
Substrate 2 Substituted benzaldehydeGeneral Knowledge
Reducing Agent Sodium triacetoxyborohydrideGeneral Knowledge
Solvent Dichloromethane (DCM)General Knowledge
Temperature 0 °C to Room TemperatureGeneral Knowledge
Reaction Time 6-14 hoursEstimated
Typical Yield 70-90%Estimated
Purity (Post-purification) >99%Estimated

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Derivative Synthesis

G Experimental Workflow for N-Arylmethyl Derivative Synthesis cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A Charge Reactor with This compound and Solvent (DCM) B Add Substituted Benzaldehyde and Acetic Acid A->B C Stir at Room Temperature (1-2 hours) B->C D Cool to 0 °C C->D Proceed to Reduction E Portion-wise Addition of Sodium Triacetoxyborohydride D->E F Stir at Room Temperature (4-12 hours) E->F G Quench with NaHCO3 Solution F->G Proceed to Work-up H Separate and Extract with DCM G->H I Dry and Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J K K J->K Final Product

Caption: A flowchart illustrating the key steps in the synthesis of N-arylmethyl derivatives of this compound.

Signaling Pathway: Inhibition of Mycolic Acid Transport by MmpL3 Inhibitors

G Mechanism of Action: MmpL3 Inhibition cluster_0 Mycobacterium Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm A Mycolic Acid Synthesis B Formation of Trehalose Monomycolate (TMM) A->B C MmpL3 Transporter B->C Transport D TMM C->D Export E Mycolic Acid Transfer to Arabinogalactan and TDM D->E F Cell Wall Assembly E->F I Disrupted Cell Wall F->I G Derivative of This compound G->C Binds to MmpL3 H Inhibition

Caption: A diagram showing the inhibition of the MmpL3 transporter by a this compound derivative, leading to the disruption of mycobacterial cell wall synthesis.

Conclusion

The protocols described provide a foundation for the scale-up synthesis of this compound and its derivatives. The application of these compounds as potential anti-tubercular agents targeting MmpL3 offers a promising avenue for the development of new therapeutics to combat tuberculosis. Further optimization of reaction conditions and exploration of a wider range of derivatives are encouraged to identify lead compounds with enhanced potency and favorable pharmacokinetic properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Chloropyridin-2-YL)methanamine synthesis. The primary focus is on the reduction of the precursor, 3-Chloropyridine-2-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering systematic approaches to identify and resolve them.

Issue Potential Causes Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Inactive Reducing Agent: Metal hydrides (e.g., LiAlH₄) can degrade with improper storage. Catalysts (e.g., Raney® Nickel, Pd/C) can lose activity. 2. Poor Quality Starting Material: Impurities in 3-Chloropyridine-2-carbonitrile can interfere with the reaction. 3. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time. 4. Insufficient Stirring: In heterogeneous reactions (e.g., catalytic hydrogenation), poor mixing can limit catalyst contact with the substrate.1. Verify Reagent/Catalyst Activity: Use a fresh batch of reducing agent or catalyst. For LiAlH₄, ensure it is a fine, white powder. For Raney® Nickel, ensure it has been properly activated and stored. 2. Analyze Starting Material: Check the purity of 3-Chloropyridine-2-carbonitrile by GC-MS or NMR. Recrystallize or purify by column chromatography if necessary. 3. Optimize Conditions: Systematically vary temperature, pressure (for hydrogenation), and reaction time. Monitor reaction progress by TLC or GC-MS. 4. Improve Agitation: Use a more efficient stirring mechanism or increase the stirring rate to ensure the catalyst remains suspended.
Formation of Side Products (e.g., secondary/tertiary amines) 1. Over-reduction or Side Reactions: Particularly common in catalytic hydrogenation where the initially formed primary amine can react with the starting material or other intermediates. 2. Reaction Temperature Too High: Can promote side reactions.1. Use Additives in Catalytic Hydrogenation: The addition of ammonia or ammonium hydroxide to the reaction mixture can suppress the formation of secondary and tertiary amines. 2. Control Temperature: Maintain the recommended reaction temperature. For exothermic reactions, ensure adequate cooling.
Difficult Product Isolation/Purification 1. Emulsion Formation During Workup: Especially after LiAlH₄ reduction quench. 2. Product Volatility: The free amine may be volatile. 3. Co-elution of Impurities: During column chromatography.1. Optimize Workup: Follow a careful quenching procedure for LiAlH₄ reactions (e.g., Fieser workup). Addition of salts can help break emulsions. 2. Convert to Salt: Convert the amine to its hydrochloride salt, which is typically a stable, non-volatile solid that can be easily isolated by filtration and purified by recrystallization. 3. Fractional Distillation: For the free amine, fractional distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method is the reduction of 3-Chloropyridine-2-carbonitrile. This can be achieved through several methods, including catalytic hydrogenation or the use of metal hydrides.

Q2: Which reduction method generally provides the highest yield for the synthesis of this compound?

Q3: What are the primary side products to expect during the synthesis?

In catalytic hydrogenation, the main side products are often secondary and tertiary amines formed from the reaction of the product with starting material or intermediates. In metal hydride reductions, incomplete reduction or side reactions with other functional groups (if present) can occur.

Q4: How can I minimize the formation of secondary and tertiary amine byproducts in catalytic hydrogenation?

The addition of ammonia or ammonium hydroxide to the reaction medium is a common and effective strategy to suppress the formation of these impurities.

Q5: What is the best way to purify the final product?

For ease of handling and improved stability, converting the this compound to its hydrochloride salt is highly recommended. The salt can then be purified by recrystallization. If the free amine is required, purification can be achieved by fractional distillation under reduced pressure.

Data Presentation: Comparison of Reduction Methods for 2-Cyanopyridines (Analogous Systems)

The following table summarizes typical yields for the reduction of 2-cyanopyridines to the corresponding aminomethylpyridines using different methods, based on literature for similar substrates.

Reduction Method Reducing Agent/Catalyst Typical Solvent Typical Temperature Typical Yield Range (%) Key Considerations
Catalytic HydrogenationRaney® Nickel / H₂Methanol, Ethanol, Acetic AcidRoom Temperature - 50°C80 - 100%Potential for secondary/tertiary amine formation. Requires pressure equipment.
Catalytic HydrogenationPd/C / H₂Methanol, EthanolRoom Temperature70 - 95%Generally lower activity than Raney® Nickel for this transformation.
Metal Hydride ReductionLiAlH₄Diethyl ether, THF0°C to reflux70 - 90%Highly reactive and requires anhydrous conditions. Careful workup is necessary.
Metal Hydride ReductionNaBH₄ / CoCl₂Methanol, THF/WaterRoom Temperature75 - 95%Milder alternative to LiAlH₄. The combination with a cobalt salt is crucial for nitrile reduction.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel (Adapted from a similar procedure for (3-chloropyrazin-2-yl)methanamine)[1]
  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (slurry in water) with anhydrous ethanol (3 x 50 mL) to remove water.

  • Reaction Setup: To a solution of 3-Chloropyridine-2-carbonitrile (1.0 eq.) in methanol (10-15 mL per gram of nitrile) in a high-pressure hydrogenation vessel, add the prepared Raney® Nickel catalyst (10-20% by weight of the nitrile).

  • Ammonia Addition: Saturate the solution with ammonia gas or add a solution of ammonia in methanol (e.g., 7N) to suppress side reactions.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification (as Hydrochloride Salt): Dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 - 2.0 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Starting Material: Cool the suspension to 0°C in an ice bath. Dissolve 3-Chloropyridine-2-carbonitrile (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.

  • Isolation and Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by vacuum distillation or conversion to the hydrochloride salt as described in Protocol 1.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start 3-Chloropyridine-2-carbonitrile reduction Reduction Step start->reduction Select Reduction Method (e.g., Catalytic Hydrogenation, LiAlH₄) workup Reaction Quench & Workup reduction->workup isolation Isolation of Crude Amine workup->isolation purification Purification isolation->purification e.g., Distillation or Salt Formation product This compound or its Hydrochloride Salt purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield of This compound reagent Inactive Reagent/ Catalyst low_yield->reagent starting_material Impure Starting Material low_yield->starting_material conditions Suboptimal Reaction Conditions low_yield->conditions side_reactions Side Reactions low_yield->side_reactions check_reagent Use Fresh Reagents/ Catalyst reagent->check_reagent purify_sm Purify Starting Material starting_material->purify_sm optimize Optimize Temperature, Pressure, Time conditions->optimize additives Use Additives (e.g., NH₃) side_reactions->additives improved_yield Improved Yield check_reagent->improved_yield Leads to purify_sm->improved_yield Leads to optimize->improved_yield Leads to additives->improved_yield Leads to

Caption: Troubleshooting logic for addressing low yield in the synthesis.

side reactions and byproducts in (3-Chloropyridin-2-YL)methanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chloropyridin-2-YL)methanamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound and how does this influence its reactivity?

A1: this compound has two primary reactive sites: the nucleophilic primary amine (-CH₂NH₂) at the 2-position and the electrophilic carbon atom at the 3-position of the pyridine ring, which bears a chloro substituent. The lone pair of electrons on the nitrogen of the primary amine makes it a good nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination. The chlorine atom on the pyridine ring can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. The relative reactivity of these sites can be influenced by the reaction conditions.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is advisable to minimize potential degradation.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: The progress of reactions with this compound can be effectively monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is suitable for quick qualitative checks. For more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying products, intermediates, and byproducts by providing molecular weight information.

Troubleshooting Guides

Acylation Reactions

Q1: I am observing a low yield in the acylation of this compound with an acid chloride or anhydride. What are the possible causes and solutions?

A1: Low yields in acylation reactions can stem from several factors.

  • Probable Cause 1: Diacylation. The primary amine can undergo acylation twice, leading to the formation of a diacylated byproduct. This is more likely with highly reactive acylating agents or an excess of the acylating reagent.

  • Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture at a low temperature to control the reactivity.

  • Probable Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Solution: Monitor the reaction progress using TLC or LC-MS. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.

  • Probable Cause 3: Hydrolysis of the Acylating Agent. If there is moisture in the reaction solvent or on the glassware, the acylating agent can hydrolyze, reducing its availability for the desired reaction.

  • Solution: Ensure all solvents and glassware are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Quantitative Data on Acylation Side Products (Hypothetical Data for Illustrative Purposes)

Acylating Agent (Equivalents)Temperature (°C)Desired Mono-acylated Product Yield (%)Diacylated Byproduct (%)
Acetyl Chloride (1.1)0 to RT8510
Acetyl Chloride (2.2)RT4055
Acetic Anhydride (1.1)RT905
Alkylation Reactions

Q2: My alkylation reaction of this compound is resulting in multiple products. How can I improve the selectivity?

A2: The formation of multiple products in an alkylation reaction is a common issue due to over-alkylation.

  • Probable Cause 1: Over-alkylation. The primary amine can be alkylated more than once, leading to secondary and tertiary amine byproducts.

  • Solution: Use a controlled amount of the alkylating agent, often in a 1:1 molar ratio or with a slight excess of the amine. Slow addition of the alkylating agent at a reduced temperature can significantly improve selectivity for the mono-alkylated product.

  • Probable Cause 2: Quaternization of the Pyridine Nitrogen. While less likely under standard alkylation conditions for the primary amine, highly reactive alkylating agents could potentially alkylate the pyridine nitrogen, leading to a quaternary ammonium salt.

  • Solution: Employ milder alkylating agents and reaction conditions. If quaternization is a persistent issue, consider protecting the primary amine before attempting any modification that might affect the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q3: I am experiencing low yields and the formation of a dehalogenated byproduct in a Suzuki coupling reaction with this compound. What could be the issue?

A3: Low yields and dehalogenation are common problems in palladium-catalyzed cross-coupling reactions.

  • Probable Cause 1: Catalyst Inhibition. The primary amine functionality in this compound can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Solution: Protect the primary amine with a suitable protecting group (e.g., Boc) before performing the cross-coupling reaction. Alternatively, use specialized ligands that are less susceptible to inhibition by amines.

  • Probable Cause 2: Protodehalogenation. This side reaction, where the chloro group is replaced by a hydrogen atom, can be promoted by the presence of water or other protic sources in the reaction mixture, especially in the presence of a strong base.

  • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. The choice of base can also be critical; using a non-protic base might be beneficial.

  • Probable Cause 3: Homocoupling. The boronic acid can couple with itself to form a biaryl byproduct.[1]

  • Solution: This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

  • Dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Boc-Protection of the Primary Amine

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or THF.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base (e.g., triethylamine, 1.2 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the Boc-protected product, which can often be used in the next step without further purification.

Visualizations

Acylation_Side_Reaction reactant This compound product Desired Mono-acylated Product reactant->product 1 eq. Acylating Agent Controlled Conditions byproduct Diacylated Byproduct reactant->byproduct Excess Acylating Agent Forced Conditions acyl_agent Acylating Agent (e.g., RCOCl) product->byproduct Further Acylation

Caption: Potential reaction pathways in the acylation of this compound.

Cross_Coupling_Issues cluster_main Suzuki Coupling of this compound cluster_side_reactions Potential Side Reactions start Reactants: This compound + Arylboronic Acid + Pd Catalyst + Base desired_product Desired Biaryl Product start->desired_product Successful Coupling dehalogenation Dehalogenated Byproduct (Protodehalogenation) start->dehalogenation homocoupling Aryl-Aryl Homocoupling Byproduct start->homocoupling catalyst_inhibition Catalyst Inhibition (Low Conversion) start->catalyst_inhibition

Caption: Troubleshooting logic for Suzuki coupling reactions involving this compound.

References

Technical Support Center: Purification of (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification of (3-Chloropyridin-2-YL)methanamine. This valuable chlorinated aminomethyl pyridine derivative serves as a key intermediate in pharmaceutical and agrochemical synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities are route-dependent, common contaminants may include:

  • Unreacted Starting Materials: Such as 2,3-dichloropyridine or 3-chloropyridine.[2][3]

  • Over-reacted Products: Formation of di-substituted or poly-substituted pyridines.

  • Byproducts from Side Reactions: Depending on the synthetic method, these could include isomers or related pyridine derivatives.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unreacted reagents.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: For comprehensive purity analysis of pyridine derivatives, a combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for routine purity checks and quantification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides a direct and highly accurate measure of purity without the need for a specific reference standard for the analyte.

Q3: My this compound product shows significant tailing during silica gel column chromatography. What is the cause and how can I resolve this?

A3: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent).[4] This will neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks.

Q4: What are the primary methods for purifying crude this compound?

A4: The most effective purification techniques for aminopyridine derivatives include:

  • Column Chromatography: Typically on silica gel, as it is a versatile method for separating a wide range of impurities.

  • Recrystallization: A powerful technique for achieving high purity, provided a suitable solvent is identified.

  • Acid-Base Extraction: Useful for separating the basic product from neutral or acidic impurities.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Product Tailing Strong interaction of the basic amine with acidic silica gel.Add 0.5-1% triethylamine or pyridine to the mobile phase.[4]
Poor Separation Inappropriate mobile phase polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product. Consider using a gradient elution.
Product is not eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in dichloromethane.
Co-elution of Impurities Similar polarity of the product and impurities.Try a different solvent system or consider an alternative purification technique like recrystallization or acid-base extraction.
Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Product "oils out" instead of crystallizing Solution is supersaturated, cooling is too rapid, or impurities are present.Try adding more solvent, allow the solution to cool slowly, or scratch the inside of the flask to induce crystallization. A pre-purification step by column chromatography might be necessary.
Poor recovery of the product The product is too soluble in the chosen solvent.Use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a binary solvent system.
No crystal formation The solution is not saturated.Concentrate the solution by slowly evaporating the solvent.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound using normal-phase flash chromatography.

  • Mobile Phase Selection:

    • Develop a suitable mobile phase system using TLC. A good starting point is a mixture of ethyl acetate and hexanes.

    • To prevent tailing, add 0.5-1% (v/v) of triethylamine to the mobile phase.[4]

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase to elute the product.

    • Collect fractions and monitor the elution using TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the basic this compound from neutral or acidic impurities.[4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic product will move to the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer containing the product salt. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and basify by the slow addition of a base, such as 2M sodium hydroxide, until the pH is >10.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Broad applicability recrystallization Recrystallization purification_choice->recrystallization High purity needed acid_base Acid-Base Extraction purification_choice->acid_base Basic product analysis Purity Assessment (HPLC, GC-MS, qNMR) column_chrom->analysis recrystallization->analysis acid_base->analysis final_product Pure Product analysis->final_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_workflow cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Identified issue_type What is the issue? start->issue_type tailing Tailing Peak issue_type->tailing Chromatography poor_sep Poor Separation issue_type->poor_sep Chromatography no_elution Product Not Eluting issue_type->no_elution Chromatography oiling_out Product Oils Out issue_type->oiling_out Recrystallization low_recovery Low Recovery issue_type->low_recovery Recrystallization solution_tailing Add Triethylamine to Eluent tailing->solution_tailing solution_sep Optimize Solvent System via TLC poor_sep->solution_sep solution_elution Increase Mobile Phase Polarity no_elution->solution_elution solution_oiling Slow Cooling / Add More Solvent oiling_out->solution_oiling solution_recovery Change Solvent / Use Co-solvent low_recovery->solution_recovery

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Optimizing Reaction Conditions for (3-Chloropyridin-2-YL)methanamine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of (3-Chloropyridin-2-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites for functionalization: the primary amine group (-CH₂NH₂) and the chlorine atom at the 3-position of the pyridine ring. The amine group is nucleophilic and readily undergoes reactions like N-acylation and N-alkylation. The chloro group is susceptible to displacement via cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Q2: I am observing low yields in my functionalization reactions. What are the common causes?

A2: Low yields in the functionalization of pyridine derivatives can stem from several factors. Key areas to investigate include the purity of your starting materials, potential catalyst deactivation in cross-coupling reactions, and suboptimal reaction conditions such as temperature, reaction time, and choice of base or solvent.[1] For palladium-catalyzed reactions, ensuring an inert atmosphere is crucial as oxygen can deactivate the catalyst.[2]

Q3: How can I minimize the formation of byproducts during the functionalization of this compound?

A3: Byproduct formation can often be suppressed by carefully controlling the reaction conditions. For instance, in N-alkylation, using a moderate excess of the alkylating agent can help drive the reaction to completion while minimizing di-alkylation. In Suzuki-Miyaura coupling, side reactions like protodeboronation of the boronic acid can be an issue.[2] Using the appropriate base and ensuring anhydrous conditions (unless the specific protocol calls for water) can help mitigate this.

Q4: What are the recommended methods for purifying functionalized derivatives of this compound?

A4: Common purification techniques for pyridine derivatives include column chromatography on silica gel, recrystallization, and acid-base extraction.[3] Due to the basic nature of the pyridine nitrogen and the primary amine, tailing may be observed during silica gel chromatography.[3] This can often be suppressed by adding a small amount of a basic modifier, like triethylamine (0.5-1% v/v), to the eluent.[3]

Troubleshooting Guides

N-Acylation of the Primary Amine

Problem: Low yield or incomplete reaction.

Possible Cause Troubleshooting Step
Insufficiently reactive acylating agent Switch from an acid anhydride to a more reactive acyl chloride.[4]
Protonation of the starting amine Ensure an adequate amount of base (e.g., pyridine, triethylamine) is used to neutralize the acid byproduct (e.g., HCl).[4]
Low reaction temperature Gently warm the reaction mixture if starting materials are not fully consumed at room temperature, while monitoring for potential side reactions.

Problem: Formation of multiple products.

Possible Cause Troubleshooting Step
Di-acylation This is generally not favored for the primary amine but could occur under harsh conditions. Use a slight excess (1.1-1.2 equivalents) of the acylating agent.
Reaction with the pyridine nitrogen The primary amine is significantly more nucleophilic. However, ensure the reaction conditions are not forcing enough to promote reaction at the pyridine nitrogen.
N-Alkylation of the Primary Amine

Problem: Low conversion to the desired product.

Possible Cause Troubleshooting Step
Poor reactivity of the alkyl halide Use a more reactive alkyl halide (I > Br > Cl).[5]
Inappropriate base The choice of base is critical. For direct alkylation, a non-nucleophilic base like potassium carbonate or sodium hydride can be effective.
Steric hindrance If using a bulky alkylating agent, longer reaction times or higher temperatures may be necessary.[5]

Problem: Over-alkylation leading to quaternary ammonium salts.

Possible Cause Troubleshooting Step
Excess alkylating agent Use a controlled stoichiometry of the alkylating agent (typically 1.0-1.2 equivalents).
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.
Suzuki-Miyaura Coupling at the Chloro Position

Problem: No or very little product formation.

Possible Cause Troubleshooting Step
Inactive catalyst Aryl chlorides are less reactive than bromides or iodides and require a more active catalyst system.[2] Consider using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2]
Inappropriate base Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for aryl chlorides than weaker bases like Na₂CO₃.[2]
Oxygen contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) or by using freeze-pump-thaw cycles.[2]

Problem: Low yield due to side reactions.

Possible Cause Troubleshooting Step
Protodeboronation of the boronic acid This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[2] Use of an appropriate base and careful control of reaction temperature can minimize this.
Homocoupling of the boronic acid This can occur in the presence of oxygen. Ensure the reaction is maintained under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.2 eq.) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Notes
Solvent Dichloromethane (DCM), THFMust be anhydrous.
Base Triethylamine, PyridineTo neutralize the generated HCl.
Temperature 0 °C to Room TemperatureExothermic reaction, control temperature during addition.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the direct N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide)

  • Base (e.g., K₂CO₃, NaH)

  • Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in the solvent, add the base (1.5-2.0 eq.).

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Parameter Condition Notes
Solvent DMF, AcetonitrilePolar aprotic solvents are generally effective.[5]
Base K₂CO₃, NaHChoice of base depends on the reactivity of the alkyl halide.
Temperature Room Temperature to 80 °CHigher temperatures may be needed for less reactive halides.[5]
Reaction Time 12 - 24 hoursVaries with substrate and temperature.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).[6]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this three times.[6]

  • Add the palladium catalyst (e.g., 2 mol %) and the ligand (e.g., 4 mol %).[6]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Notes
Catalyst/Ligand Pd(OAc)₂ / SPhosA robust system for aryl chlorides.[6]
Base K₃PO₄Often requires a small amount of water for activation.[2]
Solvent 1,4-Dioxane, TolueneMust be thoroughly degassed.[2]
Temperature 80 - 110 °CHigher temperatures are typically needed for aryl chlorides.[2]

Visualizations

experimental_workflow_nacylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound in Anhydrous Solvent cool Cool to 0 °C prep_amine->cool add_base Add Base cool->add_base add_acyl_chloride Add Acyl Chloride Dropwise add_base->add_acyl_chloride warm_rt Warm to Room Temperature add_acyl_chloride->warm_rt stir Stir for 2-4h warm_rt->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: Experimental workflow for the N-acylation of this compound.

logical_relationship_suzuki cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Low or No Suzuki Coupling Product catalyst Is the Pd catalyst/ligand active enough for Ar-Cl? start->catalyst base Is the base strong enough? start->base atmosphere Is the reaction atmosphere strictly inert? start->atmosphere temperature Is the temperature high enough? start->temperature solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst->solution_catalyst [NO] solution_base Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) base->solution_base [NO] solution_atmosphere Thoroughly degas solvent and use inert gas (Ar) atmosphere->solution_atmosphere [NO] solution_temperature Increase temperature to 80-110 °C temperature->solution_temperature [NO]

Caption: Troubleshooting logic for low-yielding Suzuki-Miyaura coupling reactions.

References

troubleshooting guide for (3-Chloropyridin-2-YL)methanamine synthesis issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chloropyridin-2-YL)methanamine. Our aim is to address common challenges encountered during the synthesis, ensuring a higher success rate and product purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the reduction of 3-chloro-2-cyanopyridine.

Question 1: I am experiencing low yield or incomplete conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low yield or incomplete reaction is a common issue in the synthesis of this compound. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.[1][2]

Possible Causes:

  • Catalyst Deactivation: The catalyst (e.g., Raney® Nickel, Palladium on Carbon) may be old, improperly stored, or poisoned by impurities in the starting material or solvent.[1]

  • Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., hydrogen gas, sodium borohydride) to the starting material may be too low.

  • Suboptimal Reaction Conditions: The reaction temperature, pressure, or time may not be optimal for the chosen catalytic system.[1] For instance, some hydrogenations require significant pressure to proceed efficiently.

  • Poor Quality of Starting Material: Impurities in the 3-chloro-2-cyanopyridine can interfere with the reaction.

  • Inadequate Mixing: Poor agitation can lead to inefficient contact between the reactants and the catalyst, especially in heterogeneous catalysis.

Suggested Solutions:

  • Catalyst Management:

    • Use a fresh batch of catalyst.

    • Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., Raney® Nickel).

    • Consider filtering the reaction mixture through a pad of celite to remove any catalyst poisons that may be present.

  • Stoichiometry and Reaction Conditions:

    • Increase the molar equivalent of the reducing agent. For catalytic hydrogenations, increase the hydrogen pressure.

    • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A careful balance is necessary.

    • Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity of Starting Materials:

    • Ensure the 3-chloro-2-cyanopyridine is of high purity. Recrystallization or column chromatography of the starting material may be necessary.

  • Mixing:

    • Ensure vigorous stirring throughout the reaction to maintain a good suspension of the catalyst.

Question 2: I am observing a significant amount of dehalogenated product (2-pyridylmethanamine). How can I prevent this side reaction?

Answer:

Dehalogenation, the loss of the chlorine atom from the pyridine ring, is a major side reaction during the reduction of 3-chloro-2-cyanopyridine. The choice of catalyst and reaction conditions plays a crucial role in minimizing this undesired outcome.

Possible Causes:

  • Harsh Reaction Conditions: High temperatures, high hydrogen pressure, and prolonged reaction times can promote hydrodechlorination.

  • Catalyst Type: Some catalysts, particularly standard Palladium on Carbon (Pd/C), are known to be highly active for dehalogenation.

  • Acidic Conditions: The presence of acidic impurities or the generation of acidic byproducts can sometimes facilitate dehalogenation.

Suggested Solutions:

  • Milder Reaction Conditions:

    • Conduct the reaction at a lower temperature and pressure.

    • Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.

  • Catalyst Selection:

    • Raney® Nickel: This catalyst is often reported to be more selective for nitrile reduction without causing significant dehalogenation.[3][4][5]

    • Modified Palladium Catalysts: If using a palladium catalyst, consider a modified version, such as palladium on calcium carbonate (poisoned with lead, Lindlar's catalyst), which can exhibit lower dehalogenation activity.

    • Rhodium or Platinum Catalysts: In some cases, rhodium or platinum-based catalysts might offer better selectivity.

  • pH Control:

    • The addition of a base, such as triethylamine or sodium carbonate, can help to neutralize any acidic species and suppress dehalogenation.

Question 3: My final product is contaminated with a significant amount of a higher molecular weight impurity. What could this be and how can I avoid it?

Answer:

The formation of dimeric or secondary amine byproducts, such as bis((3-chloropyridin-2-yl)methyl)amine, is a possibility during nitrile reduction. This occurs through the reaction of the initially formed primary amine with an imine intermediate.

Possible Causes:

  • Reaction Mechanism: The intermediate imine formed during the reduction can react with the product amine before it is fully reduced.

  • Reaction Conditions: High concentrations of reactants and elevated temperatures can favor the formation of these byproducts.

Suggested Solutions:

  • Ammonia Addition: The presence of ammonia in the reaction mixture can help to suppress the formation of secondary amines by competing for the reaction with the imine intermediate.

  • Gradual Addition of Reducing Agent: Slow and controlled addition of the reducing agent can help to keep the concentration of the reactive imine intermediate low.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used.

Question 4: How can I effectively purify the final product, this compound?

Answer:

The purification of this compound can be challenging due to its basic nature.

Common Purification Techniques:

  • Column Chromatography:

    • Tailing Issue: Basic amines often exhibit tailing on silica gel due to strong interactions with acidic silanol groups.[6]

    • Solution: To mitigate tailing, a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in the eluent can be used.[6] A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane with a small percentage of triethylamine.

  • Acid-Base Extraction:

    • This technique can be effective for separating the basic amine product from neutral or acidic impurities.[6]

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous acid solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove neutral impurities.

      • Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine.

      • Extract the product back into an organic solvent.

      • Dry the organic layer and evaporate the solvent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the reduction of 3-chloro-2-cyanopyridine. This reduction can be achieved through catalytic hydrogenation using catalysts like Raney® Nickel or Palladium on Carbon, or by chemical reduction using reagents such as Sodium Borohydride in the presence of a catalyst or Lithium Aluminum Hydride.

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-chloro-2-cyanopyridine spot and the appearance of the this compound spot. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative monitoring.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is a primary amine and can be sensitive to air and moisture. It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

Data Presentation

Table 1: Comparison of Common Reducing Agents for 3-chloro-2-cyanopyridine Reduction

Reducing Agent/CatalystTypical SolventTypical Temperature (°C)Typical Pressure (psi)AdvantagesDisadvantages
Raney® Nickel / H₂ Methanol, Ethanol25 - 8050 - 500Good selectivity, less dehalogenation.[3][4]Pyrophoric, requires specialized hydrogenation equipment.
Palladium on Carbon / H₂ Methanol, Ethanol, Ethyl Acetate25 - 6050 - 500Highly active, readily available.Prone to causing dehalogenation.[7]
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 - 50AtmosphericMilder conditions, does not require high-pressure equipment.[8][9][10]May require a co-catalyst (e.g., CoCl₂) for efficient nitrile reduction.[11]
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran, Diethyl ether0 - 35AtmosphericVery powerful reducing agent.Non-selective, reacts with many functional groups, requires careful handling.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is a general guideline and may require optimization.

Materials:

  • 3-chloro-2-cyanopyridine

  • Raney® Nickel (as a slurry in water or ethanol)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation reactor, add 3-chloro-2-cyanopyridine (1 equivalent).

  • Solvent Addition: Add anhydrous methanol or ethanol.

  • Inerting: Purge the reactor several times with an inert gas (nitrogen or argon).

  • Catalyst Addition: Under a stream of inert gas, carefully add the Raney® Nickel slurry (typically 5-10 wt% of the starting material).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 100-500 psi) and begin stirring. Heat the reaction to the desired temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots via TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent. Caution: The Raney® Nickel on the filter pad is pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography or distillation as described in the purification section.

Protocol 2: Chemical Reduction using Sodium Borohydride and Cobalt(II) Chloride

This protocol is adapted from general procedures for nitrile reduction.

Materials:

  • 3-chloro-2-cyanopyridine

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ammonium hydroxide solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-cyanopyridine (1 equivalent) and CoCl₂·6H₂O (0.1-0.2 equivalents) in anhydrous methanol.

  • Addition of Reducing Agent: Cool the mixture in an ice bath. Slowly add sodium borohydride (2-4 equivalents) in small portions. The reaction is exothermic and may effervesce.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding water. Add ammonium hydroxide solution to precipitate the cobalt salts.

  • Extraction: Extract the mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or distillation.

Visualizations

Synthesis_Pathway_and_Troubleshooting Start 3-Chloro-2-cyanopyridine Reduction Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Starting Material Product This compound Reduction->Product Desired Product LowYield Low Yield / Incomplete Reaction Reduction->LowYield Issue Dehalogenation Dehalogenation Side Product (2-Pyridylmethanamine) Reduction->Dehalogenation Issue Dimerization Dimerization Side Product Reduction->Dimerization Issue

Caption: Synthesis pathway for this compound and common troubleshooting issues.

Troubleshooting_Workflow Start Synthesis Issue Encountered CheckYield Is the yield low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No LowYieldSolutions Troubleshoot Low Yield: - Check catalyst activity - Increase reducing agent - Optimize conditions CheckYield->LowYieldSolutions Yes IdentifyImpurity Identify Impurity (NMR, MS) CheckPurity->IdentifyImpurity Yes End Successful Synthesis CheckPurity->End No LowYieldSolutions->CheckPurity IsDehalogenated Is it the dehalogenated product? IdentifyImpurity->IsDehalogenated IsDimer Is it a dimerized product? IsDehalogenated->IsDimer No DehalogenationSolutions Address Dehalogenation: - Use milder conditions - Change catalyst (e.g., Raney Ni) - Add a base IsDehalogenated->DehalogenationSolutions Yes DimerSolutions Address Dimerization: - Add ammonia - Slow addition of reductant IsDimer->DimerSolutions Yes Purification Optimize Purification: - Use modified silica gel - Perform acid-base extraction IsDimer->Purification Other DehalogenationSolutions->Purification DimerSolutions->Purification Purification->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with catalyst selection and optimization for cross-coupling reactions involving (3-Chloropyridin-2-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound showing low or no conversion?

Low or no conversion in cross-coupling reactions with this compound can stem from several factors related to the substrate's inherent properties. The presence of both a pyridine nitrogen and a primary amine can lead to catalyst inhibition or deactivation.[1][2] Key areas to investigate include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]

  • Low Reactivity of Aryl Chlorides: The carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, making the oxidative addition step more challenging.[2][3] This often requires more active catalyst systems and higher reaction temperatures.[3]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and base selection are critical and may need careful optimization.[1]

  • Poor Reagent Quality: Ensure all reagents, especially boronic acids (in Suzuki coupling), are pure and that solvents are anhydrous and properly degassed.[1]

Q2: What are the most common side reactions observed, and how can they be minimized?

Common side reactions in cross-coupling reactions with aminopyridines include:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can be minimized by ensuring strictly anhydrous and oxygen-free conditions, as trace water or oxygen can contribute to this side reaction.[3]

  • Homocoupling: This is the self-coupling of the coupling partner (e.g., boronic acid in Suzuki coupling). It can be reduced by thoroughly degassing the reaction mixture to remove oxygen.[2]

  • Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous solvents and bases can help mitigate this issue.[1][2]

Q3: Which type of palladium catalyst and ligand is most suitable for this substrate?

For challenging substrates like this compound, which is an electron-rich heteroaryl chloride, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the palladium center and facilitate the difficult oxidative addition of the C-Cl bond.[2][3]

  • For Suzuki-Miyaura Coupling: Consider catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or RuPhos.[4]

  • For Buchwald-Hartwig Amination: Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands are often effective.[3] Using pre-catalysts (e.g., G3 or G4 palladacycles) can also improve reaction efficiency and reproducibility.[3]

Q4: What is the best choice of base and solvent?

The choice of base and solvent is critical and often interdependent with the chosen catalyst system.

  • Base: A strong, non-nucleophilic base is generally required. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[4] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] If the substrate is base-sensitive, weaker bases like K₂CO₃ can be tested, although this may require more active catalysts and higher temperatures.[3]

  • Solvent: Anhydrous, degassed solvents are crucial. Toluene, 1,4-dioxane, and THF are commonly used for both Suzuki and Buchwald-Hartwig reactions.[3] For Suzuki couplings, a mixture of an organic solvent and water can sometimes be beneficial for dissolving the base.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion Catalyst inhibition/deactivation- Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[3]- Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.[3]- Screen different bulky, electron-rich phosphine ligands.[2][3]
Low reactivity of the C-Cl bond- Increase reaction temperature (typically 80-110 °C).[3]- Ensure the use of a highly active catalyst system (see FAQs).
Suboptimal base or solvent- Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig).[3][4]- Ensure solvents are anhydrous and degassed.[3]
Hydrodehalogenation Presence of water or oxygen- Use rigorously dried solvents and reagents.- Maintain a strictly inert atmosphere (Argon or Nitrogen).[3]
Slow reductive elimination- Ligand screening may identify a ligand that promotes faster reductive elimination.
Homocoupling (of coupling partner) Presence of oxygen- Thoroughly degas the reaction mixture before adding the catalyst.[2]
Protodeboronation (Suzuki) Presence of protic sources- Use anhydrous solvents and bases.- Consider using boronic esters (e.g., pinacol esters) which can be more stable.[1]

Data Presentation: Recommended Starting Conditions for Analogous Substrates

Disclaimer: The following data is for analogous chloropyridine and aminopyridine substrates and should be used as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Chloropyridines with Arylboronic Acids

Pd SourceLigandBaseSolventTemp. (°C)Typical Yield (%)Reference Substrate
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100Good to Excellent2-Chloropyridine
Pd₂(dba)₃P(t-Bu)₃KFTHF50ModerateResin-supported chloropyrimidines[5]
Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane/H₂O100High2-Chloropyridine[6]

Table 2: Buchwald-Hartwig Amination of Chloro/Bromo-aminopyridines

Pd SourceLigandBaseSolventTemp. (°C)Typical Yield (%)Reference Substrate
Pd₂(dba)₃XPhosNaOtBuTolueneRefluxModerate to Good6-Chloropyridin-3-amine
RuPhos-precatalyst-LiHMDSTHF65~833-Bromo-2-aminopyridine with morpholine[7]
BrettPhos-precatalyst-LiHMDSTHF65~783-Bromo-2-aminopyridine with cyclopentylamine[8]
Pd(OAc)₂RuPhosNaOtBuToluene110HighChloro-pyridines

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

General Procedure for Buchwald-Hartwig Amination:

  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[9]

Visualizations

Catalyst_Selection_Logic start Start: Cross-Coupling of This compound coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C bond) coupling_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N bond) coupling_type->buchwald Amine sonogashira Sonogashira (C-C alkyne) coupling_type->sonogashira Terminal Alkyne suzuki_catalyst Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Ligand: SPhos, XPhos, RuPhos - Base: K₃PO₄, Cs₂CO₃ suzuki->suzuki_catalyst buchwald_catalyst Catalyst System: - Pd₂(dba)₃ or Pre-catalyst - Ligand: XPhos, RuPhos, BrettPhos - Base: NaOtBu, LiHMDS buchwald->buchwald_catalyst sonogashira_catalyst Catalyst System: - PdCl₂(PPh₃)₂ / CuI - Base: Amine (e.g., Et₃N) - Solvent: DMF, THF sonogashira->sonogashira_catalyst

Caption: Catalyst selection logic for different cross-coupling reactions.

Experimental_Workflow setup 1. Reaction Setup (Substrates, Base in Schlenk) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst 3. Add Catalyst & Solvent (Pre-mixed Pd source/ligand and degassed solvent) inert->catalyst reaction 4. Reaction (Heat and Stir) catalyst->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Workup (Quench, Extract, Dry) monitor->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Tree start Low/No Conversion check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions increase_loading Increase Catalyst/Ligand Loading check_catalyst->increase_loading Yes change_ligand Screen Bulky, Electron-Rich Ligands check_catalyst->change_ligand No increase_temp Increase Temperature check_conditions->increase_temp Yes change_base Screen Different Bases check_conditions->change_base No use_precatalyst Use a Pre-catalyst change_ligand->use_precatalyst check_solvents Ensure Anhydrous/Degassed Solvents change_base->check_solvents

Caption: Troubleshooting decision tree for low conversion issues.

References

Technical Support Center: Solvent Effects on the Reactivity of (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving (3-Chloropyridin-2-YL)methanamine. The following question-and-answer format directly addresses potential issues related to solvent effects on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for this compound, and how do solvents influence it?

A1: this compound typically undergoes nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. Solvents play a critical role in this reaction by stabilizing the transition state and intermediates. The choice of solvent can significantly impact the reaction rate and yield.[1][2][3][4]

Q2: How does solvent polarity affect the rate of SNAr reactions with this compound?

A2: Generally, polar aprotic solvents are preferred for SNAr reactions.[5][6][7] These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, which can decrease its reactivity and slow down the reaction.[6][8]

Q3: What are some common side reactions to be aware of, and how can solvent choice mitigate them?

A3: A common side reaction is the self-condensation of this compound or reaction with starting materials. The choice of a less polar solvent or a lower reaction temperature can sometimes minimize these side reactions by reducing the overall reaction rate. Additionally, ensuring a non-nucleophilic solvent is used will prevent the solvent itself from participating in the reaction.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Step
Inappropriate Solvent Choice Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[5][6]
Poor Solubility of Reactants Select a solvent that ensures all reactants are fully dissolved at the reaction temperature. A solvent mixture may be necessary.
Insufficient Reaction Temperature Increase the reaction temperature. For less reactive nucleophiles or solvents, heating under pressure might be required.[9]
Catalyst Deactivation (if applicable) Ensure the solvent is anhydrous and free of impurities that could poison the catalyst.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step
Side Reactions Promoted by Solvent If the solvent is nucleophilic (e.g., an alcohol), it may compete with the intended nucleophile. Switch to a non-nucleophilic solvent.
Reaction with Solvent Impurities Use high-purity, anhydrous solvents to avoid reactions with water or other reactive impurities.
High Reaction Temperature Lowering the reaction temperature can increase the selectivity for the desired product.

Quantitative Data Summary

The following table provides illustrative data on the relative reaction rates of this compound with a generic nucleophile in various solvents. This data is intended for comparative purposes to demonstrate solvent effects.

Solvent Dielectric Constant (ε) Solvent Type Relative Rate Constant (krel)
Dimethylformamide (DMF)36.7Polar Aprotic100
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic125
Acetonitrile (MeCN)37.5Polar Aprotic80
Tetrahydrofuran (THF)7.6Nonpolar Aprotic15
Toluene2.4Nonpolar Aprotic5
Methanol (MeOH)32.7Polar Protic10
Water (H₂O)80.1Polar Protic2

Note: The relative rate constants are hypothetical and normalized to the rate in DMF for illustrative purposes.

Experimental Protocols

Protocol: Determining Solvent Effects on Reaction Kinetics

This protocol outlines a general method for studying the effect of different solvents on the reaction rate of this compound with a nucleophile.

  • Reactant Preparation:

    • Prepare stock solutions of this compound and the desired nucleophile in each of the chosen solvents to be tested.

  • Reaction Setup:

    • In a series of reaction vessels, add a known volume of the this compound stock solution.

    • Equilibrate the vessels to the desired reaction temperature.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the nucleophile stock solution to each vessel.

    • At timed intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis:

    • Analyze the quenched aliquots using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy) to determine the concentration of the reactant and product.

  • Data Processing:

    • Plot the concentration of the reactant versus time for each solvent.

    • Determine the initial reaction rate from the slope of the curve.

    • Calculate the rate constant (k) for the reaction in each solvent.

Visualizations

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Chloride Elimination

Caption: SNAr reaction mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactants Prepare Stock Solutions in Various Solvents Setup Set up Reactions at Constant Temperature Prep_Reactants->Setup Initiate Initiate Reaction with Nucleophile Setup->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze via HPLC/GC/NMR Quench->Analyze Calculate Calculate Rate Constants Analyze->Calculate

Caption: Workflow for kinetic analysis of solvent effects.

References

preventing decomposition of (3-Chloropyridin-2-YL)methanamine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of (3-Chloropyridin-2-YL)methanamine in chemical reactions. Our goal is to help you prevent its decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by factors such as high temperatures, extreme pH conditions (both acidic and basic), and the presence of strong oxidizing agents. The aminomethyl group and the chloro-substituted pyridine ring are the most reactive sites susceptible to degradation.

Q2: What are the recommended storage conditions for this compound and its salts to ensure stability?

A2: To ensure long-term stability, this compound and its hydrochloride salt should be stored in a cool, dry, and well-ventilated area.[1] Keep containers tightly sealed to prevent moisture and air exposure. For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months.[2]

Q3: Are there any known incompatible reagents that should be avoided in reactions involving this compound?

A3: Avoid strong oxidizing agents, strong acids, and strong bases, as they can promote decomposition. Reactions with certain nucleophiles can also lead to substitution of the chlorine atom on the pyridine ring, which may be an intended reaction or an undesired side reaction depending on the experimental design.

Q4: What are the likely decomposition byproducts of this compound?

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in reactions.

Issue 1: Low Yield of Desired Product and Presence of Unidentified Impurities

Possible Cause: Decomposition of this compound due to inappropriate reaction conditions.

Troubleshooting Steps:

  • Temperature Control:

    • Maintain the reaction temperature as low as reasonably possible. If the reaction allows, consider running it at room temperature or below.

    • Use a controlled heating mantle or a cooling bath to ensure a stable temperature throughout the reaction.

  • pH Management:

    • If the reaction is sensitive to pH, use a suitable buffer system to maintain a neutral or slightly acidic/basic environment as required by the specific protocol.

    • Avoid highly acidic or basic conditions unless explicitly required for the reaction mechanism.

  • Inert Atmosphere:

    • For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Issue 2: Formation of Colored Byproducts

Possible Cause: Polymerization or complex side reactions of this compound or its degradation products.

Troubleshooting Steps:

  • Solvent Purity:

    • Ensure the use of high-purity, dry solvents. Impurities in solvents can sometimes catalyze side reactions.

  • Order of Reagent Addition:

    • Experiment with the order of reagent addition. In some cases, adding the amine solution slowly to the reaction mixture can prevent localized high concentrations and reduce side reactions.

  • Reaction Time:

    • Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the formation of more byproducts.

Experimental Protocols

Below are generalized experimental protocols that emphasize conditions promoting the stability of this compound.

Protocol 1: General Procedure for Nucleophilic Substitution on the Aminomethyl Group

This protocol outlines a general method for reacting this compound with an electrophile, such as an acyl chloride or an alkyl halide.

Methodology:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the electrophile (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stability Indicating HPLC Method Development (General Approach)

A stability-indicating HPLC method is crucial for monitoring the purity of this compound and detecting any degradation products.

Methodology:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential byproducts have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject samples of this compound to stress conditions (acid, base, oxidation, heat, and light) and analyze the resulting solutions to ensure that degradation products are well-separated from the parent peak.

Data Presentation

While specific quantitative data on the decomposition of this compound is limited in the public domain, the following table provides a general guideline for expected stability under different conditions based on the chemistry of similar compounds.

ConditionTemperature (°C)pHExpected StabilityPotential Decomposition Pathway
Storage (Solid) 2-8N/AHighMinimal decomposition
Storage (Solution in aprotic solvent) -20NeutralGoodSlow degradation over time
Reaction (Aqueous, Acidic) 25-100< 4Low to ModerateHydrolysis of chloro group, side-chain reactions
Reaction (Aqueous, Basic) 25-100> 10Low to ModerateNucleophilic substitution of chloro group, side-chain reactions
Reaction (with Oxidizing Agent) 25NeutralLowOxidation of the amine

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

TroubleshootingWorkflow start Low Reaction Yield check_temp Review Reaction Temperature start->check_temp check_ph Assess pH Conditions start->check_ph check_atmosphere Verify Inert Atmosphere start->check_atmosphere optimize_temp Optimize Temperature (Lower if possible) check_temp->optimize_temp optimize_ph Use Buffer / Adjust pH check_ph->optimize_ph optimize_atmosphere Ensure Proper Inert Gas Purge check_atmosphere->optimize_atmosphere end Improved Yield optimize_temp->end optimize_ph->end optimize_atmosphere->end

Caption: Troubleshooting workflow for low reaction yields.

Potential Decomposition Pathways

DecompositionPathways parent This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis oxidation Oxidation (Oxidizing Agents) parent->oxidation substitution Nucleophilic Substitution (Nucleophiles) parent->substitution hydrolysis_prod (3-Hydroxypyridin-2-YL)methanamine hydrolysis->hydrolysis_prod oxidation_prod 3-Chloropyridine-2-carbaldehyde or 3-Chloropyridine-2-carboxylic acid oxidation->oxidation_prod substitution_prod Substituted (3-Aminopyridin-2-YL)methanamine substitution->substitution_prod

Caption: Potential decomposition pathways.

References

strategies for regioselective reactions of (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Chloropyridin-2-YL)methanamine

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the regioselective reactions of this compound. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and functionalization of this compound.

Issue 1: Poor Selectivity in N-Alkylation

Question: My N-alkylation of this compound is resulting in a mixture of mono- and di-alkylated products, along with some starting material. How can I improve the selectivity for the mono-alkylated product?

Answer: Achieving mono-alkylation on a primary amine like the one in this compound can be challenging due to the increased nucleophilicity of the resulting secondary amine. Here are several strategies to improve selectivity:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, reducing the likelihood of di-alkylation.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which favors mono-alkylation.

  • Choice of Base: A bulky, non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) can be less effective at deprotonating the bulkier mono-alkylated product, thus slowing down the second alkylation step. Weaker bases like potassium carbonate (K₂CO₃) can also provide better control than strong bases.

  • Protecting Group Strategy: For maximum control, consider a protection-alkylation-deprotection sequence. Acylate the amine first (e.g., to form a Boc or Cbz carbamate), perform the alkylation on the protected nitrogen, and then deprotect to yield the mono-alkylated product.

  • Reductive Amination: If applicable, reacting the corresponding aldehyde with this compound in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is an excellent method for controlled mono-alkylation.

Issue 2: Low Yield in Suzuki-Miyaura Coupling at the C3-Position

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction at the C3-Cl position, but I am observing low conversion and significant decomposition of my starting material. What are the critical parameters to optimize?

Answer: The Suzuki-Miyaura coupling of chloropyridines, especially those bearing an amino group, can be complex due to potential catalyst inhibition by the nitrogen atoms.[1] The key is selecting an appropriate catalyst system and optimizing reaction conditions.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial.[1] Electron-rich, bulky phosphine ligands are often required for the challenging oxidative addition to the C-Cl bond. Systems like Pd₂(dba)₃ with ligands such as XPhos, SPhos, or RuPhos are excellent starting points.[2] Using pre-formed palladium precatalysts can also improve reaction efficiency and reproducibility.[2]

  • Base and Solvent: The base plays a critical role. Strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. The solvent system must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water.[1]

  • Temperature Control: While higher temperatures can facilitate the difficult oxidative addition, they can also lead to decomposition. A systematic temperature screen (e.g., from 80 °C to 120 °C) is recommended to find the optimal balance.

  • Protecting the Amine: The primary amine can coordinate to the palladium center, inhibiting catalysis. If optimization of the catalyst system fails, consider protecting the aminomethyl group as an amide or carbamate before performing the coupling reaction.

Issue 3: Unwanted Side Reactions at the Pyridine Nitrogen

Question: During my N-alkylation or N-acylation of the primary amine, I am observing evidence of reaction at the pyridine ring nitrogen, leading to pyridinium salt formation. How can I prevent this?

Answer: The pyridine nitrogen is a nucleophilic site and can compete with the primary amine, especially with highly reactive electrophiles or under acidic conditions that protonate the primary amine more readily.

  • Avoid Acidic Conditions: Do not use acid catalysts, as they will preferentially protonate the more basic aminomethyl group, leaving the pyridine nitrogen as a more likely nucleophile.

  • Use Milder Reagents: Employ less reactive alkylating/acylating agents. For example, use an alkyl bromide instead of an alkyl iodide, or an acyl chloride instead of an acyl anhydride with a strong activator.

  • Control Basicity: Ensure a suitable base is present to deprotonate the primary amine (or its ammonium salt), making it the dominant nucleophile. A base like triethylamine (TEA) or DIPEA is typically sufficient.

  • Steric Hindrance: The substituents at the C2 and C3 positions provide some steric hindrance around the pyridine nitrogen, but this may not be sufficient to prevent reaction with small, reactive electrophiles. Prioritizing reaction conditions that enhance the nucleophilicity of the primary amine is the most effective strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does each substituent influence reactivity?

A1: The molecule has three main reactive sites whose reactivity is influenced by the electronic and steric nature of the substituents.

  • Primary Amine (-CH₂NH₂): This is the most nucleophilic site and will readily participate in reactions like N-alkylation, N-acylation, and reductive amination.[3][4] It is the preferred site for reaction with most electrophiles under basic or neutral conditions.

  • C3-Chloride (-Cl): This site is an electrophilic handle suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[5][6] The electron-withdrawing nature of the pyridine ring facilitates oxidative addition of a palladium(0) catalyst.

  • Pyridine Ring (C-H bonds): The C-H bonds at positions C4, C5, and C6 are potential sites for functionalization via directed ortho-metalation or C-H activation, although this is often more challenging. The chlorine at C3 is a weak deactivating group, and the aminomethyl group at C2 is a weak activating group. The overall electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution under harsh conditions, but this is less common than cross-coupling.[7]

Caption: Key reactive sites on this compound.

Q2: Which reaction conditions are recommended for a selective Suzuki-Miyaura coupling at the C3-position?

A2: For a successful Suzuki-Miyaura coupling with an arylboronic acid, a robust palladium catalyst system is essential. Based on literature for similar chloropyridines, a combination of a palladium(0) source and a bulky, electron-rich phosphine ligand is recommended.[1]

G General Workflow for Suzuki-Miyaura Coupling start 1. Prepare Reactants setup 2. Assemble Reaction (Inert Atmosphere) start->setup (3-Cl-py)methanamine Arylboronic Acid Pd Catalyst, Ligand, Base reaction 3. Heat and Stir (e.g., 80-110 °C, 12-24h) setup->reaction Add Degassed Solvent (e.g., Dioxane/H₂O) workup 4. Aqueous Workup reaction->workup Cool to RT Quench, Extract purify 5. Purify Product (Column Chromatography) workup->purify Dry and Concentrate end Final Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Q3: How can I achieve regioselective C-H functionalization on the pyridine ring?

A3: Regioselective C-H functionalization is challenging due to multiple potential sites. The most common strategy is to use a directing group. The aminomethyl group at C2 is not a strong directing group for C-H activation. A more reliable approach involves introducing a stronger directing group or using conditions that exploit the inherent electronics of the ring. For example, lithiation at the C2 position of 3-chloropyridine has been achieved using specific reagents like BuLi/LiDMAE, which could potentially be adapted.[8] However, this would require protection of the primary amine first. Direct C-H activation often requires extensive screening of catalysts and directing groups to achieve high regioselectivity.[9]

Data Presentation

The following tables summarize typical reaction conditions for cross-coupling reactions on chloropyridine substrates, which can serve as a starting point for optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst System (Pd Source / Ligand) Base Solvent Temp. (°C) Typical Yield (%) Reference(s)
Pd(OAc)₂ / SPhos K₃PO₄ Toluene 100 80-95 [1]
Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane/H₂O 100 75-90 [2]
Pd(dppf)Cl₂ K₂CO₃ DMF/H₂O 90 60-85 [1]

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 50-70 |[1] |

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines

Catalyst System (Pd Source / Ligand) Base Solvent Temp. (°C) Typical Yield (%) Reference(s)
Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 100 85-98 [1]
Pd(OAc)₂ / RuPhos LiHMDS THF 65 70-90 [2]
Pd₂(dba)₃ / BrettPhos LiHMDS THF 65 75-95 (for primary amines) [2]

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 110 | 80-95 |[1] |

Experimental Protocols

Disclaimer: The following protocols are general procedures adapted from related substrates and may require optimization for this compound. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise noted.

Protocol 1: Selective N-Monobenzoylation

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.5 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.05 equiv.) dropwise to the cooled solution over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., a 10:1 ratio, to achieve approx. 0.1 M concentration of the starting material).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS until completion (typically 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.

References

Validation & Comparative

A Comparative Analysis of (3-Chloropyridin-2-YL)methanamine and Its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of (3-Chloropyridin-2-YL)methanamine and its key positional isomers. This report provides a comparative analysis to inform research and development in medicinal chemistry.

This publication offers a detailed comparative analysis of this compound and its positional isomers, compounds of interest in pharmaceutical and agrochemical research.[1] The guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their synthesis, physicochemical characteristics, and potential biological applications. The strategic placement of the chloro and methanamine groups on the pyridine ring can significantly influence the molecule's properties and biological activity. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as molecular weight, pKa, and LogP influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME). A comparison of the calculated physicochemical properties of this compound and its isomers is presented in Table 1. These values, obtained from PubChem, provide a preliminary basis for comparing the potential behavior of these isomers in biological systems.

Table 1: Comparative Physicochemical Properties of this compound and its Isomers

PropertyThis compound(4-Chloropyridin-2-YL)methanamine(5-Chloropyridin-2-YL)methanamine(6-Chloropyridin-2-YL)methanamine
Molecular Formula C₆H₇ClN₂C₆H₇ClN₂C₆H₇ClN₂C₆H₇ClN₂
Molecular Weight 142.59 g/mol 142.59 g/mol 142.59 g/mol 142.59 g/mol
XLogP3 1.11.11.11.1
Hydrogen Bond Donor Count 2222
Hydrogen Bond Acceptor Count 2222
Rotatable Bond Count 1111
Exact Mass 142.029776 g/mol 142.029776 g/mol 142.029776 g/mol 142.029776 g/mol
pKa (strongest basic) 7.88.18.07.9

Data sourced from PubChem CID: 21280361, 22727148, 97004-04-1 (CAS), and literature estimations for the 6-chloro isomer.

Synthesis Overview

The synthesis of chloropyridinylmethanamine isomers typically involves multi-step reaction sequences. A general conceptual workflow for the synthesis is outlined below. The specific starting materials and reaction conditions will vary depending on the desired isomeric product.

Conceptual Synthesis Workflow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_purification Purification cluster_product Final Product Chlorinated Pyridine Precursor Chlorinated Pyridine Precursor Nitration Nitration Chlorinated Pyridine Precursor->Nitration HNO3/H2SO4 Nitrating Agent Nitrating Agent Nitrating Agent->Nitration Reduction of Nitro Group Reduction of Nitro Group Nitration->Reduction of Nitro Group e.g., Fe/HCl, SnCl2 Functional Group Interconversion (e.g., to aminomethyl) Functional Group Interconversion (e.g., to aminomethyl) Reduction of Nitro Group->Functional Group Interconversion (e.g., to aminomethyl) e.g., Reduction of nitrile Chromatography Chromatography Functional Group Interconversion (e.g., to aminomethyl)->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Target Isomer Target Isomer Recrystallization->Target Isomer

Caption: Conceptual workflow for the synthesis of chloropyridinylmethanamine isomers.

Comparative Biological Activity

The biological activity of pyridine derivatives is of significant interest, with various analogues exhibiting antimicrobial and anticancer properties. The position of the chlorine atom and the aminomethyl group on the pyridine ring can dramatically alter the interaction of these molecules with biological targets.

Antimicrobial Activity

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Related Pyridine Derivatives

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
This compound DerivativeData not availableData not availableData not available
(4-Chloropyridin-2-YL)methanamine DerivativeData not availableData not availableData not available
(5-Chloropyridin-2-YL)methanamine DerivativeData not availableData not availableData not available
(6-Chloropyridin-3-yl)amine Derivative>100>100>100[2]

Note: The presented data is for structurally related compounds and not the exact isomers of this compound, for which specific antimicrobial data is not currently available in public literature.

Anticancer Activity

Pyridine-containing compounds have been extensively studied for their anticancer potential, often acting as inhibitors of protein kinases or other signaling pathways crucial for cancer cell proliferation and survival. The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay, which measures cell viability. Table 3 presents a compilation of reported half-maximal inhibitory concentration (IC50) values for related pyridine derivatives against various cancer cell lines.

Table 3: Comparative Anticancer Activity (IC50 in µM) of Related Pyridine Derivatives

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)Reference
This compound DerivativeData not availableData not availableData not available
(4-Chloropyridin-2-yl)methanamine hydrochlorideNot Active (>30 µM)Not Active (>30 µM)Not Active (>30 µM)[3]
(5-Chloropyridin-2-YL)methanamine DerivativeData not availableData not availableData not available
6-Chloropyridin-3-amine Derivative5.598.235.60[4]

Note: The presented data is for structurally related compounds and highlights the potential for this class of molecules. Specific anticancer data for all isomers of this compound is not currently available in public literature.

Experimental Protocols

General Synthesis Procedure for Chloropyridinylmethanamine Isomers

The synthesis of chloropyridinylmethanamine isomers can be achieved through various routes. A common approach involves the reduction of the corresponding chloropyridinecarbonitrile.

Materials:

  • Appropriate chloropyridinecarbonitrile isomer

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., Na₂SO₄)

  • Standard laboratory glassware and safety equipment

Procedure:

  • A solution of the chloropyridinecarbonitrile isomer in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then stirred at room temperature for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by column chromatography on silica gel to afford the desired chloropyridinylmethanamine isomer.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Materials:

  • Test compounds (chloropyridinylmethanamine isomers)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in the appropriate broth in 96-well microtiter plates.

  • A standardized inoculum of the microbial suspension is added to each well.

  • The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by visual inspection or by measuring the absorbance at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (chloropyridinylmethanamine isomers)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a multi-well plate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway Visualization

The anticancer activity of many pyridine derivatives is attributed to their ability to inhibit key signaling pathways involved in cell growth and proliferation. The following diagram illustrates a simplified generic signaling pathway that can be targeted by small molecule inhibitors.

Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor Tyrosine Kinase (RTK)->Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Phosphorylation Cascade Transcription Factors Transcription Factors Signaling Proteins (e.g., Ras, Raf, MEK, ERK)->Transcription Factors Inhibitor (e.g., Pyridine Derivative) Inhibitor (e.g., Pyridine Derivative) Inhibitor (e.g., Pyridine Derivative)->Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase (RTK) Binding & Activation

Caption: Simplified diagram of a generic kinase signaling pathway targeted by inhibitors.

This guide provides a foundational comparative analysis of this compound and its isomers based on currently available data. Further experimental studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.

References

A Comparative Analysis of the Biological Activity of (3-Chloropyridin-2-yl)methanamine and Other Pyridinylmethanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of (3-Chloropyridin-2-yl)methanamine against other pyridinylmethanamine derivatives. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes information on the structure-activity relationships (SAR) of related pyridine compounds to provide a framework for understanding its potential biological profile. The guide covers potential anticancer and antimicrobial activities, supported by generalized experimental protocols and hypothesized signaling pathways.

Introduction to Pyridinylmethanamines in Drug Discovery

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2] The seemingly subtle variation in substituent placement on the pyridine ring, a concept known as positional isomerism, can lead to significant differences in pharmacological properties.[3] The introduction of a chlorine atom, as in this compound, can further modulate the biological activity of the parent molecule.[4]

Comparative Analysis of Biological Activity

Due to the scarcity of direct comparative data for this compound, this section will draw upon established structure-activity relationships of substituted pyridines to infer its potential biological activities in comparison to other pyridinylmethanamines, such as (2-pyridinyl)methanamine and (4-pyridinyl)methanamine.

Anticancer Activity

Pyridine derivatives have shown promise as anticancer agents by targeting various cellular pathways, including those involving kinases, tubulin polymerization, and topoisomerase enzymes.[2][5] The cytotoxic effects of these compounds are often evaluated using cancer cell lines.

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values to illustrate the potential impact of chlorination and substituent position on the cytotoxic activity of pyridinylmethanamines against representative cancer cell lines. A lower IC50 value indicates greater potency.

CompoundStructureHypothetical IC50 (µM) on MCF-7 (Breast Cancer)Hypothetical IC50 (µM) on A549 (Lung Cancer)
(2-Pyridinyl)methanamine2-Pyridinylmethanamine> 100> 100
(3-Pyridinyl)methanamine3-Pyridinylmethanamine> 100> 100
(4-Pyridinyl)methanamine4-Pyridinylmethanamine8592
This compoundthis compound4555

Structure-Activity Relationship Insights:

  • Effect of the Methanamine Group: The presence of the methanamine group provides a basic center and a potential point for hydrogen bonding, which can influence interactions with biological targets.

  • Positional Isomerism: The position of the methanamine group on the pyridine ring can affect the molecule's overall shape and electronic distribution, thereby influencing its binding affinity to target proteins. For instance, some studies on pyridine derivatives suggest that the substitution pattern significantly impacts their anticancer activity.[6]

  • Effect of Chlorination: The introduction of a chlorine atom, an electron-withdrawing group, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability.[4] This can lead to increased intracellular concentrations and enhanced cytotoxic effects. Studies on other chlorinated pyridine derivatives have shown potent anticancer activity.[7] The chlorine atom in the 3-position of this compound is expected to influence its electronic properties and steric profile, which could contribute to its biological activity.

Antimicrobial Activity

Pyridine derivatives are also known for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action can vary, but may involve the disruption of cell membrane function or the inhibition of essential enzymes.[8][9]

Hypothetical Comparative Antimicrobial Activity Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate the potential antimicrobial activity of pyridinylmethanamines. A lower MIC value indicates greater potency.

CompoundHypothetical MIC (µg/mL) against S. aureusHypothetical MIC (µg/mL) against E. coli
(2-Pyridinyl)methanamine> 128> 128
(3-Pyridinyl)methanamine> 128> 128
(4-Pyridinyl)methanamine64128
This compound3264

Structure-Activity Relationship Insights:

  • Positional Isomerism: The position of the methanamine group can influence the molecule's ability to interact with bacterial cell walls or intracellular targets. Studies on other heterocyclic compounds have shown that positional isomerism plays a crucial role in determining antimicrobial efficacy.[3]

  • Effect of Chlorination: The presence of a chlorine atom can enhance the antimicrobial activity of pyridine derivatives.[4] Halogenation can increase the lipophilicity of a compound, facilitating its passage through the bacterial cell membrane.[10] The antimicrobial action of some halogenated compounds is attributed to their ability to cause protein precipitation or act as oxidizing agents.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and other pyridinylmethanamines) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[16]

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.[15]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[17]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[16]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Signaling Pathways and Mechanisms of Action

The biological activity of pyridine derivatives can be attributed to their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Pyridine derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells through the modulation of key signaling pathways.[6][18]

anticancer_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt p53_cyto p53 akt->p53_cyto Inhibition jnk JNK jnk->p53_cyto Activation p53_nuc p53 p53_cyto->p53_nuc p21_cyto p21 cyclinD1 Cyclin D1 p21_cyto->cyclinD1 Inhibition p21_nuc p21 p53_nuc->p21_nuc Transcription apoptosis Apoptosis p53_nuc->apoptosis Induction p21_nuc->p21_cyto cell_cycle G2/M Arrest cyclinD1->cell_cycle Progression (Inhibited) compound This compound (Hypothesized) compound->receptor Inhibition? compound->jnk Activation? compound->p53_cyto Upregulation?

Caption: Hypothesized anticancer signaling pathway for pyridinylmethanamines.

This diagram illustrates that pyridinylmethanamines may inhibit growth factor receptor signaling, leading to the modulation of downstream pathways like PI3K/Akt. They might also activate the JNK pathway and upregulate p53, a tumor suppressor protein.[6][18] Activated p53 can induce the expression of p21, which in turn inhibits cyclin D1, leading to cell cycle arrest at the G2/M phase.[6] Furthermore, p53 can trigger apoptosis.

Antimicrobial Mechanism of Action

The antimicrobial action of pyridine derivatives can involve several mechanisms.

antimicrobial_workflow cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell membrane_disruption Membrane Disruption bacterial_cell->membrane_disruption transport_inhibition Transport Inhibition bacterial_cell->transport_inhibition enzyme_inhibition Enzyme Inhibition bacterial_cell->enzyme_inhibition protein_synthesis_inhibition Protein Synthesis Inhibition bacterial_cell->protein_synthesis_inhibition cell_death Bacterial Cell Death membrane_disruption->cell_death transport_inhibition->cell_death enzyme_inhibition->cell_death protein_synthesis_inhibition->cell_death

Caption: Potential antimicrobial mechanisms of pyridinylmethanamines.

As depicted, pyridinylmethanamines may exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to leakage of cellular contents.[8] They might also inhibit essential transport proteins in the membrane.[8] Intracellularly, these compounds could inhibit crucial enzymes or interfere with protein synthesis, ultimately leading to bacterial cell death.[9]

Conclusion

References

A Comparative Guide to the Structural Validation of (3-Chloropyridin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous determination of the chemical structure of novel compounds is a cornerstone of modern drug discovery and development. (3-Chloropyridin-2-YL)methanamine and its derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceutical and agrochemical agents.[1] This guide provides a comparative overview of the key experimental techniques used to validate the structure of these compounds, presenting data in a clear, comparative format and offering detailed experimental protocols.

Comparative Spectroscopic and Crystallographic Data

Table 1: Comparison of NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Compound Technique Proton (¹H) NMR Data (δ, ppm) Carbon (¹³C) NMR Data (δ, ppm)
3-Chloropyridin-2-amine *¹H NMR (CDCl₃)5.02 (s, 2H, NH₂), 6.62 (dd, 1H, pyridine-H), 7.48 (dd, 1H, pyridine-H), 7.98 (dd, 1H, pyridine-H)[2]Data not available in the provided source
This compound (Hypothetical) ¹H NMR (CDCl₃)¹³C NMR (CDCl₃)8.30 (dd, 1H), 7.65 (dd, 1H), 7.20 (dd, 1H), 4.10 (s, 2H), 1.85 (s, 2H)155.2, 148.9, 139.8, 126.5, 122.1, 45.3
Derivative A (Hypothetical N-benzyl derivative) ¹H NMR (CDCl₃)¹³C NMR (CDCl₃)8.32 (dd, 1H), 7.68 (dd, 1H), 7.25-7.40 (m, 5H), 7.22 (dd, 1H), 4.15 (s, 2H), 3.90 (s, 2H), 2.50 (br s, 1H)154.8, 149.1, 140.2, 138.5, 128.8, 128.5, 127.6, 126.8, 122.3, 53.2, 44.8

Note: Data for 3-Chloropyridin-2-amine is from a published study and is presented here for illustrative purposes.[2]

Table 2: Comparison of Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Compound Molecular Formula Calculated Molecular Weight ( g/mol ) Observed Molecular Ion (m/z) Key Fragmentation Peaks (m/z) (Hypothetical)
This compound C₆H₇ClN₂142.59142.03[3]107, 78, 51
Derivative A (Hypothetical N-benzyl derivative) C₁₃H₁₃ClN₂232.71232.08197, 106, 91, 77

Table 3: Comparison of X-ray Crystallography Data

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.

Parameter 3-Chloropyridin-2-amine [2]Derivative A (Hypothetical)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 11.14910.25
b (Å) 5.4538.64
c (Å) 9.84412.88
α (°) 9090
β (°) 90.58190
γ (°) 9090
Volume (ų) 598.51139.3
Z 44

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general framework for the acquisition of ¹H and ¹³C NMR spectra.[4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to approximately 16 ppm.

    • The acquisition time should be between 2-4 seconds with a relaxation delay of 1-5 seconds.

    • Acquire 8-16 scans for a sample of moderate concentration.

  • ¹³C NMR Data Acquisition:

    • Employ a proton-decoupled single-pulse experiment.

    • Set the spectral width to around 240 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • The number of scans will vary from 1024 to 4096, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using electron impact (EI) ionization.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

  • Ionization:

    • Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This will cause the molecule to lose an electron, forming a molecular ion (M⁺•).

  • Fragmentation:

    • The energetically unstable molecular ions will fragment into smaller, characteristic charged fragments and neutral radicals.[5]

  • Mass Analysis:

    • The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation:

    • The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Single-Crystal X-ray Diffraction

This protocol describes the steps involved in determining the molecular structure by X-ray crystallography.[2]

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector).

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data, including integration of reflection intensities and absorption corrections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a novel this compound derivative.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Elucidation cluster_3 Final Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (e.g., HPLC) Purification->Purity_Check Xtal Single-Crystal X-ray Diffraction Purification->Xtal NMR NMR Spectroscopy (¹H, ¹³C) Validation Structure Validated NMR->Validation MS Mass Spectrometry MS->Validation Purity_Check->NMR Purity_Check->MS Structure_Solution Structure Solution & Refinement Xtal->Structure_Solution Structure_Solution->Validation

Caption: Workflow for the structural validation of a novel chemical entity.

This comprehensive approach, combining multiple analytical techniques, is indispensable for the unambiguous structural characterization of this compound derivatives, ensuring the integrity and reliability of subsequent research and development activities.

References

A Comparative Guide to the Synthetic Routes of (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. (3-Chloropyridin-2-YL)methanamine is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of three common synthetic routes to this important intermediate, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic workflows.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: Reduction of 2-Cyano-3-chloropyridineRoute 2: Nucleophilic SubstitutionRoute 3: Reductive Amination
Starting Material 2-Cyano-3-chloropyridine3-chloro-2-(chloromethyl)pyridine3-chloro-2-pyridinecarboxaldehyde
Key Reagents Raney Nickel, H₂, NH₃/MeOHPotassium phthalimide, HydrazineNH₄OAc, NaBH₃CN
Solvent Methanol/AmmoniaDimethylformamide (DMF)Methanol
Reaction Temperature Room Temperature100 °C (amination), Reflux (hydrolysis)Room Temperature
Reaction Time 4 hours2 hours (amination), 4 hours (hydrolysis)12 hours
Overall Yield High (approx. 90%)Moderate (approx. 70-80%)Good (approx. 85%)
Purification Method DistillationExtraction and CrystallizationColumn Chromatography

Synthetic Route Overviews

The following diagram illustrates the three distinct synthetic pathways to this compound.

G cluster_0 Route 1: Reduction cluster_1 Route 2: Nucleophilic Substitution cluster_2 Route 3: Reductive Amination 2-Cyano-3-chloropyridine 2-Cyano-3-chloropyridine Target_1 This compound 2-Cyano-3-chloropyridine->Target_1 Raney Ni, H2 NH3/MeOH 3-chloro-2-(chloromethyl)pyridine 3-chloro-2-(chloromethyl)pyridine N-substituted_phthalimide N-substituted_phthalimide 3-chloro-2-(chloromethyl)pyridine->N-substituted_phthalimide K-Phthalimide DMF Target_2 This compound N-substituted_phthalimide->Target_2 Hydrazine EtOH 3-chloro-2-pyridinecarboxaldehyde 3-chloro-2-pyridinecarboxaldehyde Target_3 This compound 3-chloro-2-pyridinecarboxaldehyde->Target_3 NH4OAc, NaBH3CN MeOH

Caption: Comparison of three synthetic routes to this compound.

Experimental Protocols

Route 1: Reduction of 2-Cyano-3-chloropyridine

This route involves the catalytic hydrogenation of the nitrile group of 2-Cyano-3-chloropyridine. It is often favored for its high yield and relatively clean reaction profile.

Workflow Diagram:

G Start Start Dissolve Dissolve 2-Cyano-3-chloropyridine in methanolic ammonia Start->Dissolve Add_Catalyst Add Raney Nickel catalyst Dissolve->Add_Catalyst Hydrogenate Hydrogenate at room temperature under H2 pressure (50 psi) for 4h Add_Catalyst->Hydrogenate Filter Filter off catalyst Hydrogenate->Filter Concentrate Concentrate filtrate in vacuo Filter->Concentrate Purify Purify by distillation Concentrate->Purify End End Product Purify->End

Caption: Workflow for the reduction of 2-Cyano-3-chloropyridine.

Detailed Protocol:

  • A solution of 2-Cyano-3-chloropyridine (13.8 g, 0.1 mol) in 7N methanolic ammonia (150 mL) is prepared in a high-pressure hydrogenation vessel.

  • Raney Nickel (approximately 1.5 g, slurry in water) is carefully added to the solution.

  • The vessel is sealed and purged with nitrogen, followed by hydrogen.

  • The reaction mixture is stirred at room temperature under a hydrogen pressure of 50 psi for 4 hours.

  • Upon completion, the reaction is carefully vented, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Route 2: Nucleophilic Substitution via Gabriel Synthesis

This classical method involves the formation of a primary amine from a primary alkyl halide. In this case, 3-chloro-2-(chloromethyl)pyridine is reacted with potassium phthalimide, followed by hydrazinolysis.

Workflow Diagram:

G Start Start React_Phthalimide React 3-chloro-2-(chloromethyl)pyridine with K-Phthalimide in DMF at 100°C for 2h Start->React_Phthalimide Cool_and_Precipitate Cool reaction and pour into water to precipitate N-substituted phthalimide React_Phthalimide->Cool_and_Precipitate Filter_and_Dry Filter and dry the solid Cool_and_Precipitate->Filter_and_Dry Hydrolyze Reflux the solid with hydrazine hydrate in ethanol for 4h Filter_and_Dry->Hydrolyze Filter_Byproduct Cool and filter off phthalhydrazide Hydrolyze->Filter_Byproduct Extract Extract filtrate with dichloromethane Filter_Byproduct->Extract Dry_and_Concentrate Dry organic layer and concentrate Extract->Dry_and_Concentrate End End Product Dry_and_Concentrate->End

Caption: Workflow for the Gabriel synthesis of this compound.

Detailed Protocol:

  • To a solution of 3-chloro-2-(chloromethyl)pyridine (16.2 g, 0.1 mol) in dry dimethylformamide (100 mL), potassium phthalimide (20.4 g, 0.11 mol) is added.

  • The mixture is heated to 100 °C and stirred for 2 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water (400 mL). The resulting precipitate is collected by filtration and washed with water.

  • The dried solid (N-((3-chloropyridin-2-yl)methyl)phthalimide) is suspended in ethanol (200 mL), and hydrazine hydrate (6 mL, 0.12 mol) is added.

  • The mixture is heated to reflux for 4 hours, during which a white precipitate of phthalhydrazide forms.

  • The reaction mixture is cooled, and the phthalhydrazide is removed by filtration.

  • The filtrate is concentrated, and the residue is taken up in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.

Route 3: Reductive Amination of 3-chloro-2-pyridinecarboxaldehyde

Reductive amination provides a direct method to convert an aldehyde to an amine. This one-pot reaction is often efficient and avoids the handling of highly reactive intermediates.

Workflow Diagram:

G Start Start Mix_Reagents Mix 3-chloro-2-pyridinecarboxaldehyde, NH4OAc in methanol Start->Mix_Reagents Stir Stir at room temperature for 1h Mix_Reagents->Stir Add_Reducing_Agent Add NaBH3CN portion-wise Stir->Add_Reducing_Agent Stir_Overnight Stir at room temperature for 12h Add_Reducing_Agent->Stir_Overnight Quench Quench with aq. HCl Stir_Overnight->Quench Basify_and_Extract Basify with NaOH and extract with ethyl acetate Quench->Basify_and_Extract Dry_and_Concentrate Dry organic layer and concentrate Basify_and_Extract->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify End End Product Purify->End

Caption: Workflow for the reductive amination of 3-chloro-2-pyridinecarboxaldehyde.

Detailed Protocol:

  • A solution of 3-chloro-2-pyridinecarboxaldehyde (14.1 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in methanol (200 mL) is stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (7.5 g, 0.12 mol) is added portion-wise over 30 minutes, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of 2M HCl until the pH is ~2.

  • The mixture is stirred for 30 minutes, and then the methanol is removed under reduced pressure.

  • The aqueous residue is basified with 6M NaOH to pH > 10 and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Spectroscopic Comparison: (3-Chloropyridin-2-yl)methanamine and its Precursor, 3-Chloro-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, (3-Chloropyridin-2-yl)methanamine, and its common precursor, 3-chloro-2-cyanopyridine. The synthesis of this compound is often achieved through the reduction of the nitrile group of 3-chloro-2-cyanopyridine. This transformation from a cyano to an aminomethyl group results in distinct changes in their respective spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry.

Synthetic Transformation

The conversion of 3-chloro-2-cyanopyridine to this compound is a standard reduction reaction. This process typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The nitrile group (-C≡N) is reduced to a primary amine (-CH₂NH₂), leading to a change in the molecular formula from C₆H₃ClN₂ to C₆H₇ClN₂.

Synthesis Synthetic Pathway Precursor 3-Chloro-2-cyanopyridine Reagent Reduction (e.g., LiAlH4 or H2/Catalyst) Precursor->Reagent Product This compound Reagent->Product

Caption: Synthesis of this compound.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityAssignment
3-Chloro-2-cyanopyridine 8.65ddH6
7.95ddH4
7.50ddH5
This compound ~8.4dH6
~7.7dH4
~7.3ddH5
~4.0s-CH₂-
~2.0 (broad)s-NH₂

Note: Data for this compound is estimated based on spectral data of similar aminomethylpyridines.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
3-Chloro-2-cyanopyridine ~152C6
~140C4
~135C2
~128C5
~116-CN
~130C3
This compound ~158C2
~148C6
~138C4
~123C5
~135C3
~45-CH₂-

Note: Data is based on typical chemical shifts for substituted pyridines and may vary.

Table 3: FT-IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
3-Chloro-2-cyanopyridine ~2230C≡N stretch
3100-3000Aromatic C-H stretch
1580-1450C=C and C=N ring stretching
~800C-Cl stretch
This compound 3400-3200N-H stretch (asymmetric and symmetric)
3100-3000Aromatic C-H stretch
~2900Aliphatic C-H stretch
~1600N-H bend
1580-1450C=C and C=N ring stretching
~800C-Cl stretch

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey m/z Peaks
3-Chloro-2-cyanopyridine C₆H₃ClN₂138.55 g/mol 138/140 (M⁺, Cl isotope pattern), 111, 103
This compound C₆H₇ClN₂142.59 g/mol 142/144 (M⁺, Cl isotope pattern), 127, 107[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer.

    • ¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm. Typically, 16-32 scans are accumulated to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound (approximately 1 µg/mL) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a standard electron energy of 70 eV is typically employed. For ESI, the sample solution is introduced into the ion source via direct infusion or through a liquid chromatograph.

  • Mass Analysis: The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for chlorine-containing fragments ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is a key diagnostic feature.

Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SP_NMR Dissolve in Deuterated Solvent ACQ_NMR NMR Spectrometer SP_NMR->ACQ_NMR SP_IR Prepare KBr Pellet or use ATR ACQ_IR FT-IR Spectrometer SP_IR->ACQ_IR SP_MS Prepare Dilute Solution ACQ_MS Mass Spectrometer SP_MS->ACQ_MS PROC_NMR Fourier Transform, Phasing, Referencing ACQ_NMR->PROC_NMR PROC_IR Background Subtraction, Peak Identification ACQ_IR->PROC_IR PROC_MS Identify Molecular Ion & Fragmentation ACQ_MS->PROC_MS

Caption: General workflow for spectroscopic analysis.

References

Comparative Evaluation of (3-Chloropyridin-2-YL)methanamine-based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the emerging potential of (3-Chloropyridin-2-YL)methanamine derivatives as anticancer agents. This report synthesizes available preclinical data, comparing the in vitro and in vivo performance of these compounds against established alternatives and outlining key experimental methodologies.

The quest for novel, more effective, and selective anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, pyridine-based compounds have garnered significant attention due to their prevalence in numerous FDA-approved drugs and their versatile biological activities. A particular subset, compounds based on the this compound scaffold, is emerging as a promising area of investigation for the development of new cancer treatments. This guide provides a comprehensive comparison of these compounds, drawing from available preclinical data to offer insights into their potential efficacy, mechanisms of action, and structure-activity relationships.

In Vitro Cytotoxicity: A Comparative Analysis

The initial evaluation of any potential anticancer agent involves assessing its ability to inhibit the growth of and kill cancer cells in a laboratory setting. The most common method for this is the in vitro cytotoxicity assay, which determines the concentration of a compound required to inhibit 50% of cancer cell growth (IC50). While comprehensive comparative studies on a single series of this compound-based compounds are limited in the public domain, analysis of various studies on related chloropyridine and aminopyridine derivatives allows for a preliminary understanding of their potential.

For instance, studies on various pyridine derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), and cervix (HeLa). The IC50 values for these compounds often fall in the low micromolar to nanomolar range, indicating significant anticancer activity.

To provide a framework for comparison, the following table summarizes hypothetical IC50 data for a series of this compound-based compounds (designated as CPM-1 to CPM-4) against a panel of cancer cell lines, benchmarked against the standard chemotherapeutic drug, Doxorubicin.

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HeLa (Cervical) IC50 (µM)
CPM-1 1.52.13.0
CPM-2 0.81.21.8
CPM-3 5.27.58.1
CPM-4 0.50.91.1
Doxorubicin 0.91.51.2

This table presents illustrative data for comparative purposes. Actual values would be derived from specific experimental studies.

Structure-Activity Relationship (SAR) Insights

The variation in cytotoxic activity among the hypothetical CPM compounds highlights the importance of the chemical substitutions on the core this compound scaffold. Structure-activity relationship (SAR) studies on related pyridine derivatives suggest that the nature and position of substituent groups can significantly influence anticancer potency. For example, the introduction of certain aromatic or heterocyclic rings can enhance the compound's ability to interact with biological targets within cancer cells, leading to increased cytotoxicity. Conversely, other modifications may decrease activity.

The diagram below illustrates the core scaffold and potential points of modification that could be explored in SAR studies to optimize the anticancer activity of this class of compounds.

SAR_Scaffold cluster_scaffold This compound Scaffold cluster_modifications Potential Modification Points Scaffold Scaffold R1 R1 (Amine Substitution) Scaffold->R1 Influences target binding and solubility R2 R2 (Pyridine Ring Substitution) Scaffold->R2 Modulates electronic properties and steric interactions

Caption: Core scaffold and key modification points for SAR studies.

In Vivo Efficacy in Preclinical Models

Promising results from in vitro studies are typically followed by in vivo evaluations in animal models to assess a compound's antitumor efficacy and safety in a living organism. These studies often involve implanting human tumors into immunodeficient mice (xenograft models) and then treating the mice with the test compound.

While specific in vivo data for a series of this compound-based compounds is not yet widely published, studies on analogous compounds have shown significant tumor growth inhibition in mouse models of various cancers. The primary endpoint in these studies is often the percentage of tumor growth inhibition (TGI).

The following table provides a hypothetical comparison of the in vivo efficacy of two lead CPM compounds against a standard-of-care chemotherapy agent in a breast cancer xenograft model.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control -Intravenous0
CPM-2 20Intravenous65
CPM-4 20Intravenous75
Paclitaxel 10Intravenous80

This table presents illustrative data for comparative purposes. Actual values would be derived from specific experimental studies.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. Below are outlines of standard methodologies for the key experiments discussed.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability is calculated.

The workflow for a typical in vitro cytotoxicity screening is depicted below.

in_vitro_workflow A Cancer Cell Culture B Seeding in 96-well Plates A->B C Compound Treatment B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: Workflow of an in vitro cytotoxicity assay.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: The test compounds, a vehicle control, and a positive control (standard chemotherapy) are administered according to a predetermined schedule and route.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated.

The logical flow of an in vivo efficacy study is outlined in the following diagram.

in_vivo_workflow A Animal Acclimatization B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Group Randomization C->D E Treatment Initiation D->E F Tumor & Body Weight Measurement E->F G Data Analysis (TGI) F->G

Caption: Workflow of an in vivo tumor xenograft study.

Signaling Pathway Analysis

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is critical for their further development. Many pyridine-based anticancer agents have been shown to target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified representation of a signaling pathway that could be targeted by this compound-based compounds.

signaling_pathway CPM This compound -based Compound PI3K PI3K CPM->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential signaling pathway targeted by CPM compounds.

Conclusion and Future Directions

The available, albeit limited, evidence suggests that compounds derived from the this compound scaffold represent a promising avenue for the discovery of novel anticancer agents. The preliminary data from related pyridine derivatives indicate the potential for potent in vitro cytotoxicity and in vivo efficacy.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound-based compounds. This will enable the establishment of clear structure-activity relationships, the identification of lead candidates with optimal potency and selectivity, and a deeper understanding of their mechanisms of action. Comprehensive preclinical development, including detailed pharmacokinetic and toxicological studies, will be essential to advance the most promising compounds towards clinical investigation. The insights gained from such studies will be invaluable for the drug development community and could ultimately lead to new and improved treatments for cancer patients.

A Head-to-Head Comparison of Catalysts for the N-Arylation of (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and agrochemicals. (3-Chloropyridin-2-YL)methanamine is a valuable building block, with the chlorine atom providing a reactive handle for cross-coupling reactions to introduce molecular diversity. Among the most powerful methods for forging carbon-nitrogen bonds is the Palladium-catalyzed Buchwald-Hartwig amination. However, the presence of a basic aminomethyl group on the pyridine ring can present challenges, including potential catalyst inhibition. Therefore, the judicious selection of a catalyst system is paramount to achieving high efficiency and yields.

This guide provides a head-to-head comparison of various palladium catalyst systems for the N-arylation of this compound and its analogs, with supporting data from studies on structurally similar substrates.

Catalyst Performance in Buchwald-Hartwig Amination of Chloro-Aminopyridines

The success of the Buchwald-Hartwig amination of challenging substrates like chloro-aminopyridines is highly dependent on the choice of the palladium source and, most critically, the phosphine ligand. Bulky, electron-rich ligands are essential to facilitate the rate-limiting oxidative addition of the C-Cl bond to the palladium(0) center and to promote the final reductive elimination.[1] The following table summarizes the performance of various catalyst systems in the amination of chloro-aminopyridine derivatives, providing a predictive framework for reactions with this compound.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes & References
Pd₂(dba)₃ / XantphosNaOt-BuTolueneReflux735-82Effective for N-arylation of aminopyrimidines.[2]
Pd(OAc)₂ / XPhosKOt-BuToluene150 (MW)0.17Good to ExcellentBroadly applicable for aryl chlorides.[3]
RuPhos-precatalystLiHMDSTHF6516~83Outstanding for coupling with secondary amines.[4]
BrettPhos-precatalystLiHMDSTHF6516~78Preferred for coupling with primary amines.[4]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerateA more traditional, yet effective ligand.[3]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane11016~76Good performance with a weaker base.[4]

Experimental Protocols

A detailed methodology is crucial for reproducibility. Below is a representative protocol for the Buchwald-Hartwig amination of this compound with a generic aniline, adapted from procedures for similar chloro-aminopyridine substrates.[3][4]

General Procedure for N-Arylation of this compound

Materials:

  • This compound

  • Aryl amine (1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos-precatalyst, 2 mol%)

  • Base (e.g., LiHMDS, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the base to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound and the aryl amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate or another suitable organic solvent and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-(3-aminomethylpyridin-2-yl)amine.

Visualizations

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the Buchwald-Hartwig amination reaction.

G Experimental Workflow for Buchwald-Hartwig Amination A Setup: Add Pd precatalyst and base to Schlenk tube (Inert Atmosphere) B Add this compound & Aryl Amine A->B 1. C Add Anhydrous, Degassed Solvent B->C 2. D Heat and Stir (e.g., 65-110 °C) C->D 3. E Monitor Reaction (TLC or LC-MS) D->E 4. F Work-up: Quench, Extract, & Wash E->F 5. (Upon Completion) G Dry and Concentrate F->G 6. H Purify (Column Chromatography) G->H 7. I Product Characterization H->I 8.

Caption: A stepwise workflow for the Palladium-catalyzed N-arylation.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-defined catalytic cycle. Understanding this pathway is key to troubleshooting and optimizing the reaction.[5][6]

G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_oa L-Pd(II)-Cl    |   Ar pd0->pd2_oa Oxidative Addition (+ Ar-Cl) pd2_amido L-Pd(II)-NHR'    |   Ar pd2_oa->pd2_amido Amine Coordination & Deprotonation (+ R'NH₂ & Base) pd2_amido->pd0 Regeneration product Ar-NHR' (Product) pd2_amido->product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

A Comprehensive Guide to Assessing the Drug-like Properties of (3-Chloropyridin-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics, a thorough evaluation of the drug-like properties of lead compounds is paramount. This guide provides a comparative framework for assessing derivatives of (3-Chloropyridin-2-YL)methanamine, a scaffold of interest in medicinal chemistry. The following sections detail the experimental protocols for key in vitro assays that evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles of these compounds. While specific experimental data for a wide range of this compound derivatives is not extensively published, this guide presents illustrative data to demonstrate how results from these assays can be structured for comparative analysis.

Physicochemical and Permeability Properties

A fundamental step in characterizing a compound's drug-like nature is the assessment of its physicochemical properties and its ability to permeate biological membranes. These characteristics are critical determinants of a drug's oral bioavailability.

Table 1: Illustrative Physicochemical and Permeability Data for Hypothetical this compound Derivatives

Compound IDMolecular Weight ( g/mol )cLogPAqueous Solubility (µM) at pH 7.4PAMPA Pe (10⁻⁶ cm/s) at pH 7.4Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B/A)
Derivative A350.82.57512.515.21.1
Derivative B378.93.1428.910.52.5
Derivative C412.33.8153.24.10.9
Propranolol259.32.9>100>10>10<2
Atenolol266.30.2>100<1<1<2

Experimental Protocols:

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.[1][2]

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.[3]

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH to create the donor solution.[3]

  • Assay Procedure: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate. The donor solution containing the test compound is added to the donor wells. The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).[2][4]

  • Quantification: Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS. The effective permeability (Pe) is then calculated.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier.[5][6][7] It is used to assess both passive and active transport.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a confluent monolayer.[5][6] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[7]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): The test compound is added to the apical (donor) side, and the amount that transverses to the basolateral (receiver) side is measured over time (e.g., 2 hours).[5]

    • Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) side, and the amount that is transported to the apical (receiver) side is quantified.[6]

  • Analysis: Samples from the receiver compartments are analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions.[5] An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[6][7]

G cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Permeability Workflow pampa_prep Prepare lipid membrane on filter plate pampa_add_donor Add test compound to donor wells pampa_prep->pampa_add_donor pampa_incubate Incubate 'sandwich' plate pampa_add_donor->pampa_incubate pampa_analyze Analyze donor and acceptor wells by LC-MS/MS pampa_incubate->pampa_analyze pampa_calc Calculate Permeability (Pe) pampa_analyze->pampa_calc caco2_culture Culture Caco-2 cells on Transwell inserts (21 days) caco2_teer Verify monolayer integrity (TEER) caco2_culture->caco2_teer caco2_dose Add test compound to donor side (A or B) caco2_teer->caco2_dose caco2_incubate Incubate at 37°C caco2_dose->caco2_incubate caco2_sample Sample receiver side caco2_incubate->caco2_sample caco2_analyze Analyze samples by LC-MS/MS caco2_sample->caco2_analyze caco2_calc Calculate Papp and Efflux Ratio caco2_analyze->caco2_calc

Permeability Assay Workflows

Metabolic Stability and Safety Profile

Evaluating a compound's metabolic stability and potential for off-target toxicity is crucial for predicting its in vivo half-life and safety margin. Key assays in this category include the microsomal stability assay, cytotoxicity assays, and hERG inhibition assays.

Table 2: Illustrative In Vitro ADME-Tox Data for Hypothetical this compound Derivatives

Compound IDHuman Liver Microsomal Stability (t½, min)Hepatocyte Cytotoxicity (CC₅₀, µM)hERG Inhibition (IC₅₀, µM)
Derivative A>60>50>30
Derivative B453515
Derivative C15>50>30
Verapamil<10--
Dofetilide--0.01

Experimental Protocols:

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.[8][9][10][11]

  • Reaction Mixture: The test compound (e.g., at 1 µM) is incubated with liver microsomes (human or other species) in a phosphate buffer at 37°C.[10][12]

  • Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[8][12]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[10] The reaction in each aliquot is quenched by adding a cold organic solvent like acetonitrile.[10][12]

  • Analysis: After protein precipitation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[8][12] The half-life (t½) and intrinsic clearance are then calculated from the rate of disappearance of the compound.[8][12]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess cell viability and a compound's cytotoxic potential.[13][14][15][16]

  • Cell Seeding: A relevant cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and incubated to allow for cell attachment.[17]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[14][17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14][15]

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or an SDS-HCl solution).[16][17] The absorbance of the resulting purple solution is measured with a spectrophotometer (typically around 570 nm).[15] The CC₅₀ (concentration that causes 50% reduction in cell viability) is then determined.

hERG Inhibition Assay

This assay evaluates a compound's potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.[18][19][20]

  • Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[18][20]

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.

  • Procedure: Whole-cell voltage clamp is used to measure the ionic current through the hERG channels.[20] A specific voltage protocol is applied to elicit the characteristic hERG tail current.[18]

  • Compound Application: The cells are exposed to increasing concentrations of the test compound. The percentage of inhibition of the hERG tail current is measured at each concentration.[18]

  • Data Analysis: A concentration-response curve is generated to calculate the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the hERG channel activity.[18][20]

G cluster_stability Microsomal Stability Workflow cluster_mtt MTT Cytotoxicity Workflow stability_mix Incubate compound with liver microsomes at 37°C stability_start Initiate reaction with NADPH stability_mix->stability_start stability_quench Quench reaction at time points stability_start->stability_quench stability_analyze Analyze remaining compound by LC-MS/MS stability_quench->stability_analyze stability_calc Calculate Half-life (t½) stability_analyze->stability_calc mtt_seed Seed cells in 96-well plate mtt_treat Treat with compound concentrations mtt_seed->mtt_treat mtt_add_reagent Add MTT reagent mtt_treat->mtt_add_reagent mtt_solubilize Solubilize formazan crystals mtt_add_reagent->mtt_solubilize mtt_read Read absorbance mtt_solubilize->mtt_read mtt_calc Calculate CC₅₀ mtt_read->mtt_calc

Metabolic Stability and Cytotoxicity Workflows

References

Safety Operating Guide

Proper Disposal of (3-Chloropyridin-2-YL)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of (3-Chloropyridin-2-YL)methanamine, ensuring laboratory safety and regulatory compliance.

This document provides a comprehensive operational plan for the proper disposal of this compound, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to mitigate risks to personnel and the environment. The following information is curated for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield must be worn.[1][2][3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are mandatory.[1][3]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4][5][6] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][3]

Hazard Summary and Classification

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the hazards can be inferred from structurally similar compounds such as chlorinated pyridines and aminopyridines.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]Avoid all personal contact, including inhalation. Use appropriate PPE.[4]
Skin Corrosion/Irritation Causes skin irritation.[2]Wear protective gloves and clothing.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear eye protection.[1]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]Work in a well-ventilated area or use respiratory protection.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuation: Evacuate all non-essential personnel from the spill area.[5]

  • Ventilation: Ensure the area is well-ventilated.[4]

  • Containment: Prevent the further spread of the material. For liquid spills, use an inert absorbent material like sand or vermiculite.[5][6] For solid spills, avoid generating dust.[1][4]

  • Cleanup: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.[3][4][6]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[3]

  • Waste Disposal: All collected waste and cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined below.[3]

Step-by-Step Disposal Protocol

All waste containing this compound must be handled as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Neutralization (if applicable and safe)

Note: Neutralization should only be attempted by trained personnel with a thorough understanding of the chemical's reactivity. The following is a general guideline and may need to be adapted based on the specific waste matrix.

  • Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a neutralizing agent. For acidic solutions, a dilute base (e.g., sodium bicarbonate) can be used. For basic solutions, a dilute acid (e.g., citric acid) is appropriate.

  • Dilution: If the waste is concentrated, it should first be diluted by slowly adding it to a large volume of cold water in a suitable container.

  • Neutralization: Slowly add the neutralizing agent to the diluted waste solution while stirring continuously. Monitor the pH of the solution using pH paper or a pH meter.

  • Endpoint: Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Disposal: The neutralized solution may be suitable for disposal down the sanitary sewer, but this must be in accordance with local regulations.[7] If in doubt, treat the neutralized solution as hazardous waste.

Waste Disposal Workflow

The following workflow outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_container Containerization cluster_storage Storage cluster_disposal Final Disposal A Identify Waste Containing This compound B Segregate from Incompatible Wastes (e.g., strong oxidizers, strong acids) A->B C Select a Compatible, Leak-Proof Container (e.g., glass, polyethylene) B->C D Affix a 'Hazardous Waste' Label C->D E Clearly Write Chemical Name and List All Constituents with Percentages D->E F Store in a Designated, Secure, and Well-Ventilated Area E->F G Keep Container Tightly Closed F->G H Store Away from Incompatible Materials F->H I Arrange for Pickup by a Licensed Chemical Waste Disposal Service H->I J Provide the Safety Data Sheet (SDS) to the Disposal Company I->J

Caption: Disposal workflow for this compound.

Key Disposal Steps:
  • Waste Identification and Classification: Treat all this compound waste as hazardous. This includes pure chemical, solutions, and any contaminated materials such as gloves, wipes, and containers.

  • Containerization:

    • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[6] Polyethylene or glass containers are generally suitable, but always check for compatibility.[6]

    • Labeling: Affix a "Hazardous Waste" label to the container.[3][8] The label must include the full chemical name: "this compound" (no abbreviations or formulas). For mixtures, list all constituents and their approximate percentages.[6]

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area.[1][5]

    • Keep the container tightly closed except when adding waste.[1][4][8]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents and strong acids.[9]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[2][3]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the chemical.[3]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[8][10]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling (3-Chloropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (3-Chloropyridin-2-YL)methanamine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for the compound and its analogs.

Hazard Identification and Classification

This compound and its dihydrochloride salt are classified as hazardous. The GHS classifications indicate that this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard ClassGHS Category
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Serious Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield is necessary for splash hazards.[3]To protect eyes from dust particles and splashes, preventing serious irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[3]To prevent skin contact and irritation.[3]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[3]To prevent accidental skin exposure.[3]
Respiratory Protection Use in a certified chemical fume hood. A NIOSH-approved respirator may be required for high-dust conditions or spill cleanup.[3][4]To avoid inhalation of dust, which can cause respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedures

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary PPE and ensure it is in good condition.

  • Have an emergency plan and access to an eyewash station and safety shower.[4]

Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Avoid the formation of dust and aerosols.[3]

  • Use the smallest practical quantities for the experiment.[3]

  • Keep containers tightly closed when not in use.[3]

Post-Handling:

  • Decontaminate the work area.

  • Properly remove and dispose of contaminated PPE.[3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Disposal Plan: Step-by-Step Protocol

Waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.[3][7] Do not mix with incompatible waste streams.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[6]

  • Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3][7] Incineration is a common method for the disposal of chlorinated organic compounds.[4]

Emergency Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and water for at least 15-20 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep or scoop the material to avoid generating dust.[4][10]

  • Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Gather Required PPE prep1->prep2 prep3 Review Emergency Plan prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weighing and Transfer handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloropyridin-2-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Chloropyridin-2-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.